Technical Documentation Center

8-Methyl-5-nitroisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methyl-5-nitroisoquinoline

Core Science & Biosynthesis

Foundational

8-Methyl-5-nitroisoquinoline: Chemical Architecture, Regioselective Synthesis, and Applications in Drug Discovery

Strategic Importance in Medicinal Chemistry In the landscape of heterocyclic drug discovery, the isoquinoline scaffold serves as a privileged structure, frequently embedded in naturally occurring alkaloids and synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Medicinal Chemistry

In the landscape of heterocyclic drug discovery, the isoquinoline scaffold serves as a privileged structure, frequently embedded in naturally occurring alkaloids and synthetic therapeutics. 8-Methyl-5-nitroisoquinoline (CAS: 1050267-63-4) is a highly specialized, sterically encumbered intermediate that bridges the gap between basic building blocks and complex polycyclic systems.

This compound is critically important for the synthesis of bioactive molecules, including derivatives of the anti-cancer alkaloid ellipticine 1 and potent Small Conductance Calcium-Activated Potassium (SK) channel blockers 2. The strategic placement of the methyl group at the C8 position and the nitro group at the C5 position provides a unique electronic and steric environment, enabling highly controlled downstream functionalizations such as cross-coupling and cyclization.

Molecular Architecture & Physicochemical Profiling

The reactivity of 8-Methyl-5-nitroisoquinoline is dictated by the interplay between its electron-deficient pyridine ring and its functionalized carbocyclic ring. The C8-methyl group introduces significant steric bulk near the isoquinoline nitrogen (position 2), which can influence the binding affinity of downstream drug candidates. Meanwhile, the strongly electron-withdrawing C5-nitro group serves as a highly versatile synthetic handle.

Quantitative Data Summary
PropertyValue
Chemical Name 8-Methyl-5-nitroisoquinoline
CAS Registry Number 1050267-63-4 3
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Core Structure Bicyclic (Pyridine fused to Benzene)
Key Functional Groups C8-Methyl (Steric/Donor), C5-Nitro (Acceptor)
Primary Applications Alkaloid Synthesis, SK Channel Blockers

Mechanistic Causality in Regioselective Synthesis

The synthesis of 8-Methyl-5-nitroisoquinoline relies on the precise control of Electrophilic Aromatic Substitution (EAS). When subjecting 8-methylisoquinoline to nitration conditions, we must account for the inherent electronic distribution of the bicyclic core.

The Causality of Regioselectivity: The electronegative nitrogen at position 2 deactivates the pyridine ring (C1, C3, C4) toward electrophilic attack. Consequently, EAS must occur on the carbocyclic ring. In an unsubstituted isoquinoline, positions C5 and C8 are the most electron-rich and thus the primary sites for electrophilic attack.

In 8-methylisoquinoline, the C8 position is sterically blocked by the methyl group. Furthermore, the C8-methyl group acts as an electron-donating group via hyperconjugation, directing incoming electrophiles to its ortho (C7) and para (C5) positions. The synergistic combination of the intrinsic high reactivity of the C5 position in the isoquinoline core and the para-directing effect of the C8-methyl group results in a highly regioselective nitration, yielding almost exclusively 8-methyl-5-nitroisoquinoline 1.

NitrationMechanism A 8-Methylisoquinoline (Starting Material) C Electrophilic Attack at C5 (Para to C8-Methyl) A->C Addition of B Nitronium Ion (NO2+) Generation (H2SO4/KNO3) B->C NO2+ D Wheland Intermediate (Resonance Stabilized) C->D Intermediate Formation E Deprotonation (Rearomatization) D->E -H+ F 8-Methyl-5-nitroisoquinoline (Target Product) E->F Final Yield

Caption: Regioselective nitration mechanism of 8-methylisoquinoline driven by steric and electronic directing effects.

Protocol 1: Self-Validating Regioselective Nitration Workflow

This protocol is designed to ensure maximum regioselectivity while preventing oxidative degradation of the starting material.

  • System Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add concentrated sulfuric acid (1.1 mL per 0.64 mmol of substrate) and submerge the flask in an ice/salt bath to maintain a strict internal temperature of -5°C.

  • Substrate Addition: Slowly charge the cold sulfuric acid with 8-methylisoquinoline (1.0 eq). Causality: Slow addition prevents localized exothermic spikes that could lead to polysubstitution or decomposition.

  • Electrophile Generation: Add potassium nitrate (KNO₃) (1.1 eq) portion-wise over 15 minutes. The highly acidic medium generates the active nitronium ion (NO₂⁺) in situ.

  • Reaction Propagation: Allow the mixture to stir at 0°C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Quench & Workup: Pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution using aqueous ammonium hydroxide or saturated sodium carbonate until pH ~8 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a highly UV-active, lower-Rf spot validates the transformation. Subsequent ¹H-NMR analysis must confirm the loss of the C5 proton and the presence of a characteristic AB coupling system for the C6 and C7 protons, definitively proving the regioselectivity.

Downstream Functionalization: The Gateway to Bioactive Alkaloids

The utility of 8-Methyl-5-nitroisoquinoline lies in its ability to be selectively reduced to an amine, which then serves as a linchpin for complex cross-coupling reactions (e.g., Buchwald-Hartwig amination) or cyclizations to form pyrido-phenothiazines and ellipticine analogs 1.

The Causality of Chemoselective Reduction: Nitro groups are highly susceptible to catalytic hydrogenation. However, the conjugated double bonds of the isoquinoline ring are also vulnerable to reduction under harsh conditions. To prevent the formation of tetrahydroisoquinoline byproducts, a mild catalyst such as palladized calcium carbonate (Pd/CaCO₃) or 10% Pd/C at ambient temperature and low hydrogen pressure is mandated. This ensures the reduction is strictly chemoselective for the nitro moiety 2.

DownstreamWorkflow A 8-Methyl-5-nitroisoquinoline B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Selective Reduction C 5-Amino-8-methylisoquinoline B->C 100% Conversion D Diazotization (NaNO2, HCl) C->D Amine Activation E Cross-Coupling / Substitution (e.g., Buchwald-Hartwig) C->E Direct Coupling F Bioactive Alkaloid Scaffold (e.g., SK Channel Blockers) D->F Functionalization E->F Functionalization

Caption: Downstream functionalization workflow from 8-methyl-5-nitroisoquinoline to bioactive alkaloid scaffolds.

Protocol 2: Self-Validating Chemoselective Reduction Workflow
  • System Preparation: In a heavy-walled hydrogenation vessel, dissolve 8-methyl-5-nitroisoquinoline (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to substrate) under an inert argon atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂) three times. Pressurize the vessel to 1-3 atm. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction volumetrically or via TLC. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).

  • Workup: Purge the vessel with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol. Concentrate the filtrate under reduced pressure to yield 5-amino-8-methylisoquinoline.

  • Validation Checkpoint: Perform IR spectroscopy on the isolated product. The complete disappearance of the strong N-O stretching bands (1550 and 1350 cm⁻¹) and the appearance of primary amine N-H stretching bands (3300-3500 cm⁻¹) validates the chemoselective reduction. Mass spectrometry (ESI-MS) should confirm the expected mass shift from [M+H]⁺ 189 to [M+H]⁺ 159.

Conclusion

8-Methyl-5-nitroisoquinoline is a masterclass in exploiting inherent molecular electronics and steric directing effects to achieve precise regiocontrol. By understanding the causality behind its synthesis and functionalization, medicinal chemists can reliably utilize this intermediate to access complex, highly substituted isoquinoline architectures necessary for modern drug discovery. The self-validating protocols provided ensure that researchers can maintain high fidelity and reproducibility in their synthetic campaigns.

References

  • Dissertation - Puzzle Piece! (Studies in the Ellipticine Synthesis)
  • Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)
  • 1050267-63-4 | 8-Methyl-5-nitroisoquinoline Chemical Properties Source: BLD Pharm URL

Sources

Exploratory

An In-depth Technical Guide to the Preliminary Toxicity and Safety Assessment of 8-Methyl-5-nitroisoquinoline

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is a prospective guide outlining a recommended strategy for the preliminary toxicity and safety assessment of 8-Methyl-5-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a prospective guide outlining a recommended strategy for the preliminary toxicity and safety assessment of 8-Methyl-5-nitroisoquinoline. As of the date of this publication, specific toxicological data for this compound is not widely available in public literature. The proposed methodologies are therefore based on the chemical structure of the molecule, data from structurally related compounds, and established principles of preclinical safety evaluation.

Executive Summary

8-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, combining a methylquinoline scaffold with a nitro functional group, presents a unique challenge for safety assessment. The quinoline moiety is associated with potential genotoxicity and carcinogenicity, while nitroaromatic compounds are a well-known class with varied toxicological profiles, often involving metabolic activation to reactive intermediates. This guide provides a comprehensive, tiered strategy for elucidating the preliminary toxicity and safety profile of 8-Methyl-5-nitroisoquinoline, designed for researchers and drug development professionals. The approach emphasizes a logical progression from computational predictions and in vitro assays to targeted in vivo studies, aligning with modern principles of toxicology and the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Introduction: Structural Alerts and Rationale for a Tiered Safety Assessment

The chemical architecture of 8-Methyl-5-nitroisoquinoline necessitates a thorough and cautious toxicological evaluation. Two key structural motifs are of primary concern:

  • The Methylquinoline Core: Quinoline itself is considered likely to be carcinogenic in humans based on animal studies and evidence of genotoxicity.[1] Studies on various methylquinoline isomers have revealed genotoxic potential. For instance, 8-methylquinoline has been shown to be mutagenic in Salmonella typhimurium and to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, a marker of DNA repair.[2][3] It has also demonstrated skin tumor-initiating activity in mice.[4][5]

  • The Nitroaromatic Group: Nitroaromatic compounds (NACs) are known for their potential to undergo metabolic reduction to form reactive nitroso and hydroxylamine intermediates, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[6][7]

Given these "structural alerts," a preliminary safety assessment must prioritize the evaluation of genotoxicity, mutagenicity, and general cytotoxicity. A tiered approach is the most scientifically sound and resource-efficient strategy. It begins with low-cost, high-throughput in silico and in vitro methods to identify potential hazards early, allowing for informed decision-making before proceeding to more complex and ethically sensitive in vivo studies.[8][9]

Tier 1: In Silico and Physicochemical Characterization

The initial phase focuses on computational modeling and fundamental physicochemical analysis to predict potential liabilities and guide subsequent experimental design.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile and can impact the design of in vitro assays.

Table 1: Predicted Physicochemical Properties of 8-Methyl-5-nitroisoquinoline

PropertyPredicted ValueSignificance
Molecular Weight188.18 g/mol Adherence to Lipinski's Rule of Five for drug-likeness.[10]
logP (Octanol/Water)2.451Indicates moderate lipophilicity, suggesting potential for membrane permeability.[10]
Water Solubility (logS)-4.17Low aqueous solubility predicted; may require specific formulation for in vitro and in vivo studies.[10]
pKa(Not available)To be determined experimentally. Crucial for understanding ionization state at physiological pH.
In Silico Toxicological Prediction

Computational toxicology models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can provide initial risk assessments based on chemical structure.

Experimental Protocol: QSAR-Based Toxicity Prediction

  • Model Selection: Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus, TOPKAT) that have well-defined applicability domains covering nitroaromatic and heterocyclic compounds.

  • Endpoint Prediction: Focus on key toxicological endpoints:

    • Mutagenicity (Ames Test): Predict the likelihood of inducing bacterial gene mutations.

    • Carcinogenicity: Assess the potential for tumor formation based on structural alerts.

    • Hepatotoxicity: Evaluate the risk of liver injury, a known target for quinoline compounds.[1]

    • Skin Sensitization: Predict the potential to cause allergic contact dermatitis.

  • Data Analysis: Interpret the predictions within the context of the models' confidence levels and applicability domains. A positive finding for mutagenicity or carcinogenicity would strongly support the need for confirmatory in vitro testing. Ensemble models that combine multiple QSAR approaches are often more robust.[6][7][11]

Tier 2: In Vitro Toxicology Assessment

This tier employs a battery of cell-based assays to provide the first experimental data on the compound's biological activity. These assays are crucial for early-stage hazard identification and can help refine dose selection for any subsequent in vivo studies.[12][13]

General Cytotoxicity

The first step is to determine the concentration range at which the compound causes overt cell death. This is essential for designing subsequent, more specific assays.

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Line Selection: Use at least two different human cell lines, preferably one hepatic line (e.g., HepG2) due to the known hepatotoxicity of quinolines, and one other easily cultured line (e.g., HEK293 or A549).

  • Compound Preparation: Prepare a stock solution of 8-Methyl-5-nitroisoquinoline in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat them with the compound dilutions for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a tetrazolium salt solution (like MTT or XTT). Viable cells with active metabolism will reduce the salt to a colored formazan product.

  • Data Analysis: Measure the absorbance of the formazan product using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Given the strong structural alerts, assessing genotoxicity is a critical component of the preliminary safety profile. A standard battery of in vitro tests is required by regulatory agencies to evaluate different mechanisms of genetic damage.[14][15]

Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_followup Follow-up if Micronucleus is Positive start 8-Methyl-5-nitroisoquinoline ames Bacterial Reverse Mutation Assay (Ames Test) start->ames Test Article micronucleus In Vitro Micronucleus Assay (Mammalian Cells) start->micronucleus Test Article result_ames Assess Mutagenicity (Point Mutations) ames->result_ames Data chromosome In Vitro Chromosomal Aberration Assay (Optional) micronucleus->chromosome Clarify Mechanism result_micro Assess Clastogenicity & Aneugenicity micronucleus->result_micro Data result_chromo Assess Structural Chromosome Damage chromosome->result_chromo Data

Caption: Tiered workflow for in vitro genotoxicity assessment.

Experimental Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Causality: This assay is the gold standard for detecting compounds that can cause gene mutations (point mutations).[14] It is highly predictive of mutagenic potential.

  • Methodology:

    • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are engineered to detect different types of mutations.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver), as many genotoxins (including quinolines) require metabolic activation to become reactive.[4]

    • Exposure: Plate the bacterial strains with varying concentrations of the test compound on a minimal agar medium lacking the essential amino acid (e.g., histidine for Salmonella).

    • Incubation: Incubate the plates for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Experimental Protocol 2: In Vitro Micronucleus Assay

  • Causality: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[14] It provides a broader view of chromosomal damage than the Ames test.

  • Methodology:

    • Cell Line: Use a mammalian cell line such as human peripheral blood lymphocytes (HPBL) or CHO, L5178Y cells.

    • Treatment: Treat the cells with at least three concentrations of the test compound (based on the cytotoxicity results), along with positive and negative controls, with and without S9 metabolic activation.

    • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

    • Harvest and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or acridine orange).

    • Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Tier 3: Preliminary In Vivo Assessment

Should the in vitro results raise significant concerns (e.g., potent cytotoxicity or clear genotoxicity), a limited, well-justified in vivo study may be warranted to understand the compound's effects in a whole organism. Adherence to Good Laboratory Practice (GLP) is recommended for these studies to ensure data integrity.[15][16]

Acute Toxicity and Dose Range Finding

The goal is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Experimental Protocol: Acute Toxicological Study (e.g., in Rodents)

  • Species Selection: Use a standard rodent species, such as the Sprague-Dawley rat or CD-1 mouse.

  • Administration: Administer single doses of 8-Methyl-5-nitroisoquinoline via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) to small groups of animals at escalating dose levels.

  • Observation: Monitor the animals intensively for a period of up to 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance), morbidity, and mortality.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, especially the liver (a predicted target organ), for histopathological examination to identify any treatment-related changes.

  • Data Analysis: Determine the MTD and identify any target organs of toxicity. This information is critical for designing any potential repeat-dose toxicity studies.

Workflow for Preliminary In Vivo Safety Assessment

InVivo_Workflow invitro_data Positive In Vitro Findings (e.g., Genotoxicity, Cytotoxicity) acute_tox Acute Toxicity / Dose Range Finding (Rodent Model) invitro_data->acute_tox Warrants further investigation mtd_determination Determine Maximum Tolerated Dose (MTD) & Identify Target Organs acute_tox->mtd_determination Provides critical parameters subsequent_studies Decision Point: Proceed to Repeat-Dose Studies? mtd_determination->subsequent_studies Informs Go/No-Go Decision

Caption: Decision-making workflow for initiating in vivo studies.

Synthesis and Risk Assessment

The culmination of this tiered approach is a comprehensive preliminary risk assessment.

  • If all in silico and in vitro tests are negative: The compound has a favorable preliminary safety profile. Further development can proceed with a lower degree of concern, although standard safety pharmacology and repeat-dose toxicity studies would still be required for any clinical development program.

  • If in vitro cytotoxicity is high but genotoxicity tests are negative: The compound may have a specific mechanism of toxicity unrelated to DNA damage. Further mechanistic studies would be needed to understand the liability.

  • If any in vitro genotoxicity test is positive: This is a significant finding. The compound would be considered a potential mutagen and/or clastogen. Any further development would require a thorough investigation of the mechanism and a careful risk-benefit analysis. An in vivo micronucleus or Comet assay might be necessary to determine if the genotoxicity translates to a whole-organism system.

This structured guide provides a robust framework for the initial safety and toxicity evaluation of 8-Methyl-5-nitroisoquinoline, enabling researchers to make informed decisions while adhering to scientific and ethical best practices.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery.
  • Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.
  • ResearchGate. (2025, October 13). (PDF) In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • ResearchGate. Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures | Request PDF.
  • OSTI.GOV. (2022, November 30). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article).
  • WuXi AppTec. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
  • ProQuest. In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds.
  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • National Toxicology Program. (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • LaVoie, E. J., et al. (1991). Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis, 12(2), 217-20.
  • U.S. Environmental Protection Agency. Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS.
  • Cheméo. Chemical Properties of 5-nitro-8-methylquinoline.
  • LaVoie, E. J., et al. (1988). Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats. Food and Chemical Toxicology, 26(7), 625-629.
  • Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.

Sources

Foundational

Pharmacokinetic Profiling of 8-Methyl-5-nitroisoquinoline in Early-Stage Drug Discovery

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and neuroprotective agents[1]. Specifically, 8-Methyl-5-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and neuroprotective agents[1]. Specifically, 8-Methyl-5-nitroisoquinoline (CAS: 1050267-63-4) serves as a critical early-stage pharmacophore and synthetic intermediate. The presence of both a reducible nitro group and an oxidizable methyl group presents unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges.

As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the mechanistic causality of nitroisoquinoline biotransformation, self-validating in vitro profiling protocols, and the transition to in vivo PK modeling.

Physicochemical Properties & Absorption Potential

The baseline ADME profile of an isoquinoline derivative is heavily dictated by its electronic distribution. Isoquinoline itself is a weak base (pKa ~5.14)[2]. The addition of the strongly electron-withdrawing 5-nitro group reduces the basicity of the isoquinoline nitrogen, while the 8-methyl group provides slight electron-donating properties and steric bulk.

Causality in Absorption

In early research, the absorption of 8-Methyl-5-nitroisoquinoline is primarily driven by passive transcellular diffusion. Computational and early in vitro screens of similar natural and synthetic isoquinolines generally predict favorable gastrointestinal absorption and drug-likeness, provided the molecular weight and lipophilicity remain within Lipinski's parameters[3]. However, the nitro group can act as a substrate for intestinal efflux transporters (e.g., P-glycoprotein) or undergo pre-systemic reduction by gut microbiota, necessitating rigorous permeability screening (e.g., Caco-2 bidirectional assays) to calculate the efflux ratio.

Metabolic Biotransformation Pathways

The metabolic fate of 8-Methyl-5-nitroisoquinoline is bifurcated into two primary, competing pathways: Phase I oxidation and enzymatic nitroreduction. Understanding these pathways is critical, as nitroaromatics can either be bioactivated into targeted cytotoxins or degraded into hepatotoxic metabolites[4].

Pathway A: Nitroreduction

Nitroreduction is a defining metabolic clearance mechanism for nitroaromatic drugs. In mammalian systems, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductases catalyze the reduction of the 5-nitro group[5][6].

  • Mechanism: The reduction proceeds via a reactive nitroso intermediate, followed by a hydroxylamine, and ultimately forms 8-Methyl-5-aminoisoquinoline.

  • Toxicological Implication: The hydroxylamine intermediate is highly reactive and can form DNA adducts. Studies on 5-nitroisoquinolines have shown that nitroreduction is directly implicated in their mutagenic and chromosome-damaging activities, making this a critical liability to monitor during early PK profiling[7].

Pathway B: Aliphatic and Aromatic Oxidation

The 8-methyl group is highly susceptible to CYP450-mediated aliphatic oxidation (primarily by CYP1A2 and CYP3A4), yielding 8-hydroxymethyl-5-nitroisoquinoline. This metabolic switching often competes with nitroreduction. If the methyl group is rapidly oxidized, it can undergo subsequent Phase II glucuronidation, facilitating rapid renal clearance and potentially bypassing the toxic hydroxylamine intermediate.

Metabolism Parent 8-Methyl-5-nitroisoquinoline (Parent Pharmacophore) Nitroso Nitroso Intermediate (Transient) Parent->Nitroso NQO1 / CYP Reductase (Anaerobic/Aerobic) CYPOx 8-Hydroxymethyl-5-nitroisoquinoline (CYP450 Oxidation) Parent->CYPOx CYP450 (e.g., CYP1A2) Aliphatic Oxidation Hydroxylamine Hydroxylamine Intermediate (Reactive / Mutagenic) Nitroso->Hydroxylamine 2e- Reduction Amine 8-Methyl-5-aminoisoquinoline (Stable Metabolite) Hydroxylamine->Amine 2e- Reduction

Primary metabolic pathways of 8-Methyl-5-nitroisoquinoline in early research.

Self-Validating In Vitro ADME Protocols

To accurately capture the clearance of 8-Methyl-5-nitroisoquinoline, researchers must employ a self-validating Liver Microsomal Stability Assay. Because nitroreduction can be oxygen-sensitive (one-electron reduction is often futile in the presence of O2​ ), assays must be carefully controlled.

Step-by-Step Methodology: Liver Microsomal Stability

This protocol is designed to isolate CYP-mediated oxidation from reductase-mediated nitroreduction by manipulating cofactors and atmospheric conditions.

  • Preparation of Matrix: Thaw pooled human or rodent liver microsomes (HLM/RLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Test Compound Spiking: Add 8-Methyl-5-nitroisoquinoline (final concentration: 1 µM, <0.1% DMSO) to the microsomal suspension.

  • Control Implementation (Self-Validation):

    • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).

    • Negative Control: Minus-NADPH blank to rule out chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Serial Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Immediate protein precipitation halts all enzymatic activity, locking the metabolic snapshot.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

Representative Quantitative Data Summary

Below is a summary of expected baseline PK parameters for a generic 5-nitroisoquinoline scaffold derived from early-stage screening paradigms.

ParameterAssay / MatrixExpected Range / BenchmarkMechanistic Implication
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes25 - 60 µL/min/mgModerate to high hepatic extraction; driven by nitroreduction and methyl oxidation.
Half-life ( t1/2​ ) In Vitro Microsomes15 - 45 minutesRapid turnover necessitates structural optimization for oral bioavailability.
Permeability ( Papp​ ) Caco-2 Cells (A to B) >10×10−6 cm/sGood passive transcellular absorption[3].
Efflux Ratio ( Papp​ B-A / A-B) Caco-2 Cells1.5 - 3.0Potential weak substrate for efflux transporters.
Plasma Protein Binding Equilibrium Dialysis60% - 85%Moderate binding; sufficient free fraction available for target engagement.

In Vivo Pharmacokinetic Strategy

Transitioning from in vitro to in vivo requires a robust bioanalytical workflow. For 8-Methyl-5-nitroisoquinoline, early rodent PK studies (typically CD-1 mice or Sprague-Dawley rats) are utilized to determine systemic clearance, volume of distribution ( Vd​ ), and oral bioavailability (%F).

Due to the potential for hepatotoxicity associated with nitroaromatic bioactivation (similar to the anti-tumor prodrug CB 1954)[5], in vivo PK sampling must be coupled with early toxicokinetic (TK) biomarker monitoring (e.g., ALT/AST levels).

PK_Workflow Dose In Vivo Dosing (IV/PO in Rodents) Sample Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep Sample Prep (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS PK NCA PK Modeling (Clearance, Half-life) LCMS->PK

Standard in vivo pharmacokinetic sampling and bioanalytical workflow.

Bioanalytical Considerations

When developing the LC-MS/MS method for 8-Methyl-5-nitroisoquinoline, the electrospray ionization (ESI) source parameters must be optimized. Nitro compounds often exhibit poor ionization efficiency in positive ion mode ( ESI+ ) compared to basic amines. However, the basicity of the isoquinoline nitrogen usually allows for sufficient protonation [M+H]+ . If sensitivity is lacking, atmospheric pressure chemical ionization (APCI) or negative ion mode ( ESI− ) monitoring the radical anion [M]∗− should be evaluated.

References

  • Al-Ayen University. In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. 3

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. 2

  • National Institutes of Health (PMC). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.1

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. 4

  • PubMed (NIH). Hepatic nitroreduction, toxicity and toxicokinetics of the anti-tumour prodrug CB 1954 in mouse and rat. 5

  • Toxicological Sciences (Oxford Academic). Inhibition of Renal NQO1 Activity by Dicoumarol Suppresses Nitroreduction of Aristolochic Acid I and Attenuates its Nephrotoxicity. 6

  • PubMed (NIH). Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines by the Salmonella mutagenicity test and the cytokinesis-blocked micronucleus assay. 7

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 8-Methyl-5-nitroisoquinoline at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-Methyl-5-nitroisoquinoline at ambient conditions. While direct experimental data for this specific molecule is not exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-Methyl-5-nitroisoquinoline at ambient conditions. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related nitroaromatic and isoquinoline compounds to infer its stability profile. Furthermore, this guide outlines robust experimental and computational protocols for definitively determining its thermodynamic properties and potential degradation pathways. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stability of novel heterocyclic compounds.

Introduction: The Significance of 8-Methyl-5-nitroisoquinoline

8-Methyl-5-nitroisoquinoline belongs to the class of nitroaromatic heterocyclic compounds. The isoquinoline scaffold is a key structural motif in many pharmacologically active compounds, and the introduction of a nitro group can significantly modulate a molecule's electronic properties, reactivity, and biological activity.[1][2] Understanding the thermodynamic stability of such molecules at room temperature is paramount for their synthesis, purification, storage, and formulation into safe and effective therapeutic agents. Instability can lead to loss of potency, formation of toxic degradants, and unpredictable behavior in biological systems.

The presence of both an electron-donating methyl group and a potent electron-withdrawing nitro group on the isoquinoline core suggests a complex interplay of electronic effects that will govern its stability. This guide will explore these factors and provide a framework for their systematic investigation.

Inferred Stability Profile at Room Temperature

Based on the chemistry of analogous compounds, we can project a preliminary stability profile for 8-Methyl-5-nitroisoquinoline.

2.1. General Chemical Stability

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack.[3][4] However, this same feature can render the molecule susceptible to nucleophilic attack, particularly under basic conditions. The isoquinoline nitrogen, being basic, can be protonated in acidic media, which is expected to enhance stability.

Table 1: Predicted Stability of 8-Methyl-5-nitroisoquinoline under Various Conditions

ConditionPredicted StabilityRationale
Neutral (pH ~7) Likely StableExpected to be stable in neutral aqueous solutions for typical experimental durations.[5]
Acidic (pH < 7) Likely StableProtonation of the isoquinoline nitrogen is anticipated, which generally enhances stability.[5]
Basic (pH > 7) Potential for DegradationHigh pH may facilitate nucleophilic attack on the electron-deficient aromatic ring.[5]
Oxidative Likely StableThe electron-withdrawing nitro group confers resistance to oxidative degradation.[3]
Photolytic Potential for InstabilityNitroaromatic compounds are often susceptible to photodecomposition upon exposure to UV or visible light.[5][6]
Thermal Likely Stable at RTAs a crystalline solid, it is expected to have moderate to high thermal stability at room temperature.[5]

2.2. Potential Degradation Pathways

While stable under standard room temperature conditions, forced degradation studies are crucial to identify potential liabilities.

  • Photodegradation: A common degradation pathway for nitroaromatics involves the reduction of the nitro group to a nitroso or amino group.[6] Photosubstitution, where the nitro group is displaced by a hydroxyl group or other nucleophiles from the solvent, is also a possibility.[6]

  • Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-NO2 bond can occur, generating radical species and releasing nitrogen oxides, which can trigger further degradation.[6]

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis may occur. In acidic media, the pyridazine ring of the isoquinoline moiety could be susceptible to acid-catalyzed ring opening.[6]

Comprehensive Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability of 8-Methyl-5-nitroisoquinoline, a suite of standardized experimental protocols should be employed.

3.1. Workflow for Stability Testing

The following diagram outlines a logical workflow for a comprehensive stability assessment.

Stability Testing Workflow cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Long-Term Stability Compound Synthesis & Characterization Compound Synthesis & Characterization Forced Degradation Studies Forced Degradation Studies Compound Synthesis & Characterization->Forced Degradation Studies Development of Stability-Indicating Method Development of Stability-Indicating Method Forced Degradation Studies->Development of Stability-Indicating Method Identifies Degradants Real-Time Stability Testing Real-Time Stability Testing Accelerated Stability Testing Accelerated Stability Testing Real-Time Stability Testing->Accelerated Stability Testing Development of Stability-Indicating Method->Real-Time Stability Testing Quantifies Stability Development of Stability-Indicating Method->Accelerated Stability Testing Predicts Shelf-Life

Caption: A typical workflow for assessing the stability of a new chemical entity.

3.2. Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5]

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 8-Methyl-5-nitroisoquinoline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:[5]

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Photolytic Degradation: Expose a solution to UV light (e.g., in a photostability chamber), with a control sample stored in the dark.[6]

    • Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80°C).[6]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. LC-MS should be used to identify the mass of any degradation products.[6]

3.3. Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal stability and decomposition temperature of a substance.[3]

Protocol 2: Thermal Stability Testing (based on ASTM E537)

  • Objective: To determine the onset temperature of exothermic or endothermic decomposition.[3]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 1-5 mg of 8-Methyl-5-nitroisoquinoline into a sample pan and seal it.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of any exothermic or endothermic events, which indicate decomposition.

3.4. Long-Term and Accelerated Stability Studies

These studies are crucial for determining the shelf-life of a compound under defined storage conditions.[7][8]

Protocol 3: Long-Term and Accelerated Stability Testing

  • Objective: To evaluate the stability of the compound over an extended period under specific storage conditions.

  • Methodology:

    • Store samples of 8-Methyl-5-nitroisoquinoline under various conditions as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[8]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.[8]

    • Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating method.

Computational Approaches to Stability Prediction

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic stability of molecules.[9] Density Functional Theory (DFT) is a particularly useful method.[10]

4.1. Key Thermodynamic Parameters

Computational methods can be used to calculate several parameters that provide insights into a molecule's stability:

  • Heat of Formation (HOF): A lower heat of formation generally indicates greater thermodynamic stability.[11]

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond. A high BDE for the C-NO2 bond would suggest greater thermal stability.[11]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity.[10]

4.2. Computational Workflow

Computational Stability Workflow Molecular Structure Input Molecular Structure Input Geometry Optimization (DFT) Geometry Optimization (DFT) Molecular Structure Input->Geometry Optimization (DFT) e.g., B3LYP/6-31G* Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Confirms Minimum Energy Calculation of Thermodynamic Properties Calculation of Thermodynamic Properties Frequency Calculation->Calculation of Thermodynamic Properties HOF, BDE, etc. Analysis of Electronic Structure Analysis of Electronic Structure Calculation of Thermodynamic Properties->Analysis of Electronic Structure HOMO-LUMO Gap Stability Prediction Stability Prediction Analysis of Electronic Structure->Stability Prediction

Caption: A typical workflow for computational stability prediction using DFT.

Handling and Storage Recommendations

Given the potential for photolytic and thermal degradation, as well as hazards associated with nitroaromatic compounds, the following handling and storage procedures are recommended.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For long-term storage, refrigeration and storage under an inert gas should be considered.[13] The compound may be light-sensitive and should be protected from light.[14]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[12][14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).[12] Avoid the formation of dust and aerosols.[12]

Conclusion

While 8-Methyl-5-nitroisoquinoline is predicted to be reasonably stable at room temperature, particularly in solid form and protected from light, its full stability profile can only be ascertained through rigorous experimental investigation. The electron-withdrawing nitro group suggests a potential for photolytic instability and susceptibility to nucleophilic attack under basic conditions. The protocols and computational approaches outlined in this guide provide a robust framework for a comprehensive assessment of its thermodynamic stability. Such studies are critical for ensuring the quality, safety, and efficacy of any potential application of this compound in research and drug development.

References

  • A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroarom
  • SAFETY D
  • SAFETY D
  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC. (URL: )
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
  • A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temper
  • 8-Methylquinoline SDS, 611-32-5 Safety D
  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases - MDPI. (URL: )
  • Safety Data Sheet: 8-Methylquinoline - Chemos GmbH&Co.KG. (URL: )
  • Stability Study Protocol. (URL: )
  • Journal of Drug Delivery and Therapeutics STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (URL: )
  • Computational study about the thermal stability and the detonation performance of nitro-substituted thymine - PubMed. (URL: )
  • A thermochemical computational study on hydroxyquinolines and their azulene analogues. (URL: )
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: )
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
  • 8-methyl-5-nitroquinoline | 64976-62-1 - Sigma-Aldrich. (URL: )
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. (URL: )
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - MDPI. (URL: )
  • Degradation pathways of 5-Nitrocinnoline under stress conditions - Benchchem. (URL: )
  • A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability - Benchchem. (URL: )
  • N-nitrosotolazoline: Decomposition Studies of a Typical N-nitrosoimidazoline - PubMed. (URL: )
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives - Scientific & Academic Publishing. (URL: )
  • Quinoline, 8-methyl- - the NIST WebBook. (URL: )
  • Microbial degradation of quinoline and methylquinolines - ResearchG
  • Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)
  • The thermodynamic properties of quinoline and isoquinoline (1988) | W.V. Steele - SciSpace. (URL: )

Sources

Foundational

8-Methyl-5-nitroisoquinoline: A Critical Pharmacophore for Topoisomerase II and MYLK4 Inhibitors

Executive Summary In the landscape of rational drug design, certain molecular scaffolds serve as foundational keystones for synthesizing complex, multi-target therapeutics. 8-Methyl-5-nitroisoquinoline (CAS 1050267-63-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, certain molecular scaffolds serve as foundational keystones for synthesizing complex, multi-target therapeutics. 8-Methyl-5-nitroisoquinoline (CAS 1050267-63-4) is one such critical intermediate. While not deployed as a terminal therapeutic agent, it is a highly specialized pharmacophore building block utilized in the synthesis of pyrido[4,3-b]carbazole alkaloids, most notably ellipticine and isoellipticine derivatives.

This technical guide dissects the chemical biology of the 8-methyl-5-nitroisoquinoline scaffold, detailing how its specific functionalization enables late-stage cyclization into potent antineoplastic agents. We will explore the downstream biological activity of its derivatives, focusing on their dual mechanisms as Topoisomerase II (Topo II) inhibitors and Myosin Light Chain Kinase 4 (MYLK4) suppressors in acute myeloid leukemia (AML)[1].

Chemical Biology & Scaffold Mechanics

The precise substitution pattern of 8-methyl-5-nitroisoquinoline is not arbitrary; it is engineered to solve two distinct challenges in medicinal chemistry: target-site mimicry and synthetic regioselectivity.

  • The 8-Methyl Group (Target Mimicry): In the final pyrido[4,3-b]carbazole architecture, methyl groups are critical for hydrophobic interactions within the ATP-binding pockets of kinases and for stabilizing DNA intercalation complexes. The 8-methyl group on the isoquinoline precursor directly translates to the 5- or 11-position of the resulting ellipticine core, a structural requirement for optimal Topo II binding.

  • The 5-Nitro Group (Regioselective Handle): The nitro group serves as a highly stable, electron-withdrawing placeholder during the early stages of scaffold construction. Its primary utility lies in its capacity to be reduced to an amine, which is subsequently converted into an azide. This azide is the critical functional group required for late-stage nitrene insertion —a thermal cyclization process that forms the central pyrrole ring of the carbazole core without requiring pre-functionalization of the adjacent aryl ring[2].

Synthesis_Workflow A 8-Methyl-5-nitroisoquinoline (Scaffold) B Nitro Reduction & Azide Formation A->B C Thermolysis (Nitrene Insertion) B->C D Pyrido[4,3-b]carbazole (Ellipticine Core) C->D E Target: Topo II (DNA Intercalation) D->E F Target: MYLK4 (Kinase Inhibition) D->F

Caption: Chemical synthesis workflow from the 8-Methyl-5-nitroisoquinoline scaffold to target engagement.

Primary Target Interactions of Derivatives

Once synthesized from the 8-methyl-5-nitroisoquinoline precursor, the resulting ellipticine and isoellipticine derivatives exhibit profound biological activity across two primary pathways.

Topoisomerase II (Topo II) Inhibition

Topoisomerases are ubiquitous enzymes that resolve DNA topological entanglement during replication and transcription. Topo II induces transient double-strand breaks (DSBs), allowing one DNA helix to pass through another. Derivatives of 8-methyl-5-nitroisoquinoline act on Topo II via two distinct mechanisms[3][4]:

  • DNA Intercalation: The planar isoquinoline-derived core intercalates between DNA base pairs.

  • Cleavage Complex (TOPcc) Stabilization: By binding to the Topo II-DNA cleavage complex, these molecules prevent the religation of the DNA strands. This converts the enzyme into a cellular poison, leading to permanent DSBs and subsequent apoptosis in rapidly dividing tumor cells.

MYLK4 Kinase Inhibition in AML

Recent structural evaluations have identified isoellipticine derivatives as potent, low-nanomolar inhibitors of MYLK4 , a kinase highly overexpressed in acute myeloid leukemia (AML) tissues[1]. The nitrogen atom of the isoquinoline core forms a critical hydrogen bond with the hinge region of the MYLK4 ATP-binding pocket, while the methyl groups provide essential hydrophobic packing, leading to cell cycle arrest in AML cell lines such as MV-4-11 and MOLM-13.

MoA_Pathway cluster_Topo Topoisomerase II Pathway cluster_MYLK4 MYLK4 Kinase Pathway (AML) Drug Ellipticine Derivative (from 8-Me-5-NO2-isoquinoline) Topo Topo II Enzyme Drug->Topo Binds DNA DNA Cleavage Complex (TOPcc) Drug->DNA Intercalates MYLK4 MYLK4 (ATP Pocket) Drug->MYLK4 Inhibits Topo->DNA DSB Double-Strand Breaks (Apoptosis) DNA->DSB Prolif AML Cell Proliferation MYLK4->Prolif Blocks Arrest Cell Cycle Arrest (MV-4-11 / MOLM-13) Prolif->Arrest

Caption: Dual Mechanism of Action: Topo II poisoning and MYLK4 kinase inhibition by scaffold derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the active pharmacophore and the subsequent biological validation.

Protocol 1: Synthesis of the Pyrido[4,3-b]carbazole Core via Nitrene Insertion

This protocol details the conversion of 8-methyl-5-nitroisoquinoline into the active carbazole core.

  • Nitro Reduction: Dissolve 8-methyl-5-nitroisoquinoline (1.0 eq) in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: This chemoselectively reduces the 5-nitro group to an amine without saturating the aromatic isoquinoline ring.

  • Diazotization & Azide Formation: Cool the resulting 5-amino-8-methylisoquinoline in 6M HCl to 0°C. Dropwise, add an aqueous solution of NaNO 2​ (1.2 eq), followed by NaN 3​ (1.5 eq). Causality: Maintaining 0°C is critical to prevent the premature decomposition of the highly unstable diazonium intermediate before the azide nucleophile can displace the nitrogen gas.

  • Thermolysis (Nitrene Insertion): Dissolve the purified azido-isoquinoline in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene). Heat the solution to 200°C for 2 hours under an inert argon atmosphere. Causality: Standard solvents boil too low to overcome the activation energy required for azide decomposition. At 200°C, N 2​ gas is expelled, generating a highly reactive singlet nitrene that rapidly undergoes intramolecular C-H insertion into the adjacent aryl ring, yielding the fully cyclized pyrido[4,3-b]carbazole core.

Protocol 2: Topoisomerase II Decatenation and Cleavage Assay

This assay validates the biological activity of the synthesized derivatives by measuring their ability to inhibit Topo II-mediated DNA decatenation.

  • Substrate Preparation: Utilize Kinetoplast DNA (kDNA) as the substrate. Causality: kDNA consists of a massive network of interlocked DNA minicircles. Because of its size, catenated kDNA cannot migrate into an agarose gel. Only Topo II (not Topo I) can pass intact double strands through one another to release individual, migrating minicircles.

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of kDNA, 1 unit of human Topo IIα, 1 mM ATP, and varying concentrations of the synthesized derivative (0.1 µM to 50 µM) in Topo II reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl 2​ ). Causality: ATP and Mg 2+ are absolute requirements for the Topo II catalytic cycle; omitting them serves as a negative control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL), followed by a further 15-minute incubation at 37°C. Causality: SDS denatures the enzyme, trapping any drug-stabilized cleavage complexes. Proteinase K digests the trapped enzyme, releasing the DNA for accurate electrophoretic analysis.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour. Image under UV light. Interpretation: Retention of DNA in the well indicates catalytic inhibition; the appearance of a distinct linear DNA band indicates Topo II poisoning (cleavage complex stabilization).

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the inhibitory profiles of derivatives synthesized from isoquinoline scaffolds against MYLK4 and their corresponding cellular toxicity in AML cell lines[1].

Compound / DerivativeMYLK4 IC 50​ (nM)MV-4-11 Cell Viability IC 50​ (µM)MOLM-13 Cell Viability IC 50​ (µM)Primary Mechanism
Ellipticine (1) 7.1 ± 0.81.19 ± 0.121.00 ± 0.10MYLK4 / Topo II
Isoellipticine (2) 6.1 ± 0.53.45 ± 0.252.80 ± 0.20MYLK4 / Topo II
Precursor Quinone (3) > 1000> 10.0> 10.0Inactive Intermediate
Precursor Quinone (4) > 1000> 10.0> 10.0Inactive Intermediate

Data demonstrates that the fully cyclized carbazole core (derived via the nitrene insertion of the 5-nitro precursor) is strictly required for nanomolar kinase inhibition.

References

  • Lee, S., Chao, M. W., Wu, Y. W., et al. (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. RSC Advances, 13(45), 31855-31862. URL:[Link]

  • Marzi, L., Sun, Y., Huang, S. N., et al. (2020). The Indenoisoquinoline LMP517: A Novel Antitumor Agent Targeting both TOP1 and TOP2. Cancer Research, 80(19), 4204-4215. URL:[Link]

  • Wu, C. C., Li, T. K., Farh, L., et al. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Journal of Medicinal Chemistry, 61(20), 8959-8984. URL:[Link]

  • Miller, R. (2005). Dissertation - Puzzle Piece!: Synthesis of Ellipticine Derivatives. Puzzlepiece.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

8-Methyl-5-nitroisoquinoline use as a precursor in organic synthesis

Application Note: 8-Methyl-5-nitroisoquinoline as a Strategic Precursor in Organic Synthesis and Drug Development Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Methyl-5-nitroisoquinoline as a Strategic Precursor in Organic Synthesis and Drug Development

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol Guide & Application Note

Executive Summary

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics, ranging from antimalarials to potent anticancer agents[1][2]. Among its derivatives, 8-Methyl-5-nitroisoquinoline (CAS: 1050267-63-4) serves as a highly versatile, strategic precursor[3]. The strategic placement of the nitro group at the C5 position and the methyl group at the C8 position creates a unique electronic and steric environment. This configuration not only primes the molecule for regioselective downstream functionalization (such as Nucleophilic Substitution of Hydrogen, SNH​ ) but also acts as a gateway to complex polycyclic systems like pyrido-phenothiazines and ellipticine derivatives[4][5][6].

This application note details the mechanistic rationale, validated synthetic protocols, and drug development applications of 8-Methyl-5-nitroisoquinoline, providing researchers with a self-validating framework for integrating this building block into advanced synthetic pipelines.

Physicochemical Profile & Structural Rationale

Understanding the intrinsic properties of the precursor is critical for predicting its behavior in extreme reaction conditions (e.g., thermolysis or strong acidic environments).

Table 1: Chemical Identity and Properties
PropertyValue / Description
Chemical Name 8-Methyl-5-nitroisoquinoline
CAS Number 1050267-63-4[3]
Molecular Formula C10​H8​N2​O2​
Molecular Weight 188.19 g/mol
Electronic Profile The protonated nitrogen deactivates the pyridine ring, directing electrophilic attack to the carbocycle (C5/C8). The C8-methyl group sterically shields the C7/C8 positions, enforcing strict C5-nitration[4].
Storage & Handling Store at -20°C for long-term stability (up to 1 year); protect from light to prevent premature nitro-reduction or photolytic degradation[7].
Synthetic Divergence & Workflow

The utility of 8-Methyl-5-nitroisoquinoline lies in its ability to undergo orthogonal transformations. The nitro group can be reduced to an amine for cross-coupling, or it can activate adjacent positions for direct SNH​ amidation. Furthermore, conversion to an azide enables thermal nitrene insertion to form fused heterocyclic drugs[4][5].

G A 8-Methylisoquinoline B 8-Methyl-5-nitroisoquinoline (Core Precursor) A->B Nitration (H2SO4, HNO3) C 5-Amino-8-methylisoquinoline (Reduction) B->C Reduction (Pd/C or Raney Ni) D SNH Amidation Products (Direct C-H Activation) B->D Nucleophilic Substitution E Pyrido-phenothiazines (Azide Thermolysis) C->E Diazotization & NaN3, Thermolysis F Ellipticine Derivatives (Anticancer Agents) E->F Sulfur Extrusion

Caption: Synthetic divergence of 8-Methyl-5-nitroisoquinoline into advanced pharmaceutical intermediates.

Validated Experimental Protocols

The following protocols have been designed with self-validating checkpoints to ensure high fidelity and reproducibility in the laboratory.

Protocol A: Regioselective Nitration to form 8-Methyl-5-nitroisoquinoline

Mechanistic Rationale: Isoquinoline nitration requires strongly acidic conditions to protonate the nitrogen, which deactivates the heteroaromatic ring and directs the nitronium ion ( NO2+​ ) to the more electron-rich carbocyclic ring. The C8-methyl group provides steric hindrance, ensuring near-exclusive nitration at C5[4].

Step-by-Step Procedure:

  • Preparation: Equip a 50 mL pointed flask with a magnetic stir bar. Add 1.1 mL of concentrated sulfuric acid ( H2​SO4​ ).

  • Cooling: Submerge the flask in an ice/salt bath and allow the internal temperature to reach exactly -5°C. Causality: Maintaining -5°C is critical; higher temperatures lead to oxidative degradation and dinitration.

  • Addition: Slowly charge the flask with 8-methylisoquinoline (0.100 g, 0.64 mmol, 1 eq.)[4]. Stir until fully dissolved, ensuring the formation of the isoquinolinium salt.

  • Nitration: Dropwise add the nitrating mixture (pre-cooled mixture of concentrated HNO3​ and H2​SO4​ ). Maintain stirring for 2 hours at 0°C.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. Neutralize carefully with cold aqueous NH4​OH until pH 8 is reached. Extract with Ethyl Acetate (3 x 20 mL).

  • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting material. The product typically presents as a pale yellow solid.

Protocol B: Nucleophilic Substitution of Hydrogen ( SNH​ ) Amidation

Mechanistic Rationale: The strongly electron-withdrawing nitro group at C5 depletes electron density at the adjacent C6 and C8 positions. This allows for direct oxidative amidation without the need for pre-halogenation, streamlining the synthesis of complex ureas and amides[5].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 8-Methyl-5-nitroisoquinoline (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add the desired amide/urea (1.5 eq) and a strong base (e.g., KOtBu , 2.0 eq) under an argon atmosphere.

  • Oxidation: Introduce an oxidant (such as KMnO4​ or air/oxygen bubbling depending on the specific substrate) to re-aromatize the intermediate σH -adduct[5].

  • Purification: Quench with water, extract with dichloromethane, and purify via flash chromatography.

  • Validation Checkpoint: 1H NMR should confirm the loss of a carbocyclic proton and the appearance of an NH signal (typically broad, ~11.0 ppm in DMSO- d6​ )[5].

Protocol C: Azide Thermolysis to Pyrido-phenothiazines

Mechanistic Rationale: To synthesize ellipticine analogs, the nitro group is first reduced to an amine, then converted to an aryl azide. Heating the azide to ~200°C extrudes nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene. This nitrene undergoes rapid intramolecular C-H insertion to form a new fused ring system[4].

Step-by-Step Procedure:

  • Diazotization: Dissolve the 5-amino-8-methylisoquinoline derivative in dilute HCl at 0°C. Add NaNO2​ (1.1 eq) dropwise.

  • Azide Formation: After 30 minutes, add NaN3​ (1.5 eq) cautiously. Safety Note: Hydrazoic acid is toxic and explosive; keep the solution acidic and well-ventilated. Extract the resulting aryl azide[4].

  • Thermolysis: Dissolve the purified azide in a high-boiling solvent (e.g., dodecane). Heat to 200°C for 2 hours.

  • Validation Checkpoint: The evolution of nitrogen gas will cease when the reaction is complete. The resulting pyrido-phenothiazine can be isolated via precipitation or chromatography[4].

Applications in Drug Development
5.1 Anticancer Agents (Ellipticine Analogs & Topoisomerase Inhibitors)

Nitroisoquinoline derivatives, particularly those synthesized via the azide thermolysis route (yielding ellipticine derivatives), are potent anticancer agents[2][4][6]. Their primary mechanism of action involves dual-threat DNA damage:

  • DNA Intercalation: The planar polycyclic aromatic system slips between DNA base pairs, distorting the double helix[8].

  • Topoisomerase I Inhibition: The compounds stabilize the Topoisomerase I-DNA cleavage complex, preventing the religation of DNA strands. When the replication fork collides with this complex, it results in lethal double-strand breaks, triggering apoptosis[2].

Pathway Drug Nitroisoquinoline Derivative Target1 Topoisomerase I Drug->Target1 Inhibits Target2 DNA Intercalation Drug->Target2 Binds Complex Cleavage Complex Stabilization Target1->Complex Target2->Complex Damage DNA Double-Strand Breaks Complex->Damage Replication Fork Collision Apoptosis Cancer Cell Apoptosis Damage->Apoptosis

Caption: Mechanism of action for nitroisoquinoline-derived anticancer agents via DNA damage.

5.2 Antimicrobial and Antimalarial Activity

The nitro group itself is a pharmacophore. In microbial or parasitic cells, nitroreductase enzymes reduce the C5-nitro group to generate reactive nitrogen species (RNS) and hydroxylamines. These intermediates cause severe oxidative stress and cross-link biomolecules, demonstrating significant antibacterial and antimalarial properties[1][2].

Table 2: Quantitative Data Summary of Nitroisoquinoline Derivatives

Compound ClassPrimary Target / AssayObserved Activity RangeReferenceNaphthalimide-Isoquinoline HybridsHeLa, MCF-7, A549 Cell Lines IC50​ 10−6 to 10−5 M[8]PyrroloisoquinolinesCytotoxicity / Salmonella TestSubmicromolar IC50​ values[1][8]Ellipticine PrecursorsTopoisomerase I Cleavage AssayHigh DNA cleavage stabilization[2][4]

Conclusion

8-Methyl-5-nitroisoquinoline is far more than a simple building block; it is a highly programmable scaffold. By leveraging the directing effects of the C8-methyl and the electron-withdrawing nature of the C5-nitro group, chemists can execute precise, regioselective functionalizations. Whether utilizing direct SNH​ amidation to bypass cross-coupling steps or employing thermal nitrene insertion to build complex anticancer pharmacophores, this precursor remains indispensable in modern drug discovery.

References
  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity ResearchGate URL:[Link][8]

  • Dissertation - Puzzle Piece! (Synthesis of Ellipticine Derivatives) Puzzlepiece.org URL:[Link][4][6]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline MDPI URL:[Link][5]

Sources

Application

Application Note: A Practical Guide to the Preparation and Handling of 8-Methyl-5-nitroisoquinoline Stock Solutions in DMSO

Abstract This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of 8-Methyl-5-nitroisoquinoline stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Tailored f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of 8-Methyl-5-nitroisoquinoline stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind each step to ensure the generation of accurate, stable, and reproducible stock solutions. By integrating key physicochemical data, detailed procedural instructions, and critical safety information, this application note serves as an essential resource for any laboratory working with this and similar heterocyclic compounds.

Introduction: The Criticality of Stock Solution Integrity

Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar small molecules in life science research due to its exceptional solubilizing power and miscibility with aqueous media used in biological assays.[1] However, its hygroscopic nature and potential to affect cell viability at higher concentrations demand a meticulous and standardized preparation protocol.[2] This guide provides such a protocol, grounded in best practices for chemical handling and solution preparation.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the compound's properties is a prerequisite for its effective and safe handling. The key characteristics of 8-Methyl-5-nitroisoquinoline are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[3][4]
Molecular Weight 188.18 g/mol [3][4]
Appearance Light yellow to yellow crystalline powder[5]
Purity ≥98% (Recommended for research use)N/A
Solubility Soluble in DMSO[2]

Safety Consideration: 8-Methyl-5-nitroisoquinoline belongs to the family of nitroaromatic compounds. These compounds can be toxic, mutagenic, and environmentally persistent.[6] Always handle with appropriate personal protective equipment in a well-ventilated area and consult the Safety Data Sheet (SDS) before use.[7][8]

Materials and Equipment

3.1 Reagents:

  • 8-Methyl-5-nitroisoquinoline (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered (Biotechnology or Cell Culture Grade)

3.2 Equipment:

  • Analytical balance (readable to 0.1 mg or better)

  • Calibrated positive-displacement or air-displacement pipettes with appropriate tips

  • Sterile amber glass vials with PTFE-lined screw caps or cryovials

  • Vortex mixer

  • Sonicator (water bath type, recommended)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves (e.g., nitrile)

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the gravimetric preparation of a 10 mM stock solution, a common concentration for high-throughput screening and assay development.

4.1. Pre-Preparation Steps (The Rationale for Accuracy):

  • Equilibration: Before opening, allow the sealed containers of both the 8-Methyl-5-nitroisoquinoline powder and anhydrous DMSO to equilibrate to ambient room temperature for at least 30 minutes. Causality: Anhydrous DMSO is highly hygroscopic. Opening a cold container will cause atmospheric moisture to condense into the solvent, compromising its purity and potentially degrading the compound over time.

  • Static Elimination: Use an anti-static gun or ionizing bar on the weighing vessel and spatula, especially in low-humidity environments. Causality: Fine powders are susceptible to static electricity, which can make accurate weighing of small quantities (milligrams) extremely difficult.

  • Vial Preparation: Before weighing, centrifuge the manufacturer's vial of the compound briefly to ensure all powder is collected at the bottom.[2]

4.2. Gravimetric Measurement and Dissolution (Step-by-Step):

  • Calculation: Determine the mass of 8-Methyl-5-nitroisoquinoline required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 188.18 g/mol / 1000 = 1.88 mg

  • Weighing: Place a sterile amber vial on the analytical balance and tare it. Carefully weigh out 1.88 mg of the compound directly into the vial. For quantities under 10 mg, it is best practice to add solvent directly to the manufacturer's vial if feasible.[2]

  • Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, place the vial in a room temperature water bath sonicator for 5-10 minutes.[9][10] Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which provides the mechanical energy needed to break up solute agglomerates and accelerate dissolution without significant heat.

    • Re-inspect to ensure the solution is clear and free of all particulates.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation process, emphasizing key control points.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_store Phase 3: Storage & Use A Equilibrate Compound and Anhydrous DMSO to Room Temperature B Calculate Required Mass (e.g., 1.88 mg for 1mL of 10mM) A->B C Accurately Weigh Compound into Amber Vial B->C Gravimetric Accuracy D Add Precise Volume of Anhydrous DMSO C->D Volumetric Precision E Vortex Vigorously D->E Initial Mixing F Sonicate if Needed (Check for Particulates) E->F Ensure Complete Dissolution G Aliquot into Single-Use Volumes F->G Prevent Degradation H Store at -20°C (short-term) or -80°C (long-term) G->H Maximize Stability I Thaw & Vortex Before Use H->I Ready for Dilution

Caption: A validated workflow for preparing and storing small molecule stock solutions in DMSO.

Storage and Handling for Maximum Stability

6.1. Aliquoting: Once prepared, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials or cryovials. Causality: This is the single most effective strategy to preserve the integrity of the stock solution by minimizing exposure to air and moisture and, most importantly, avoiding repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[2][11]

6.2. Storage Conditions:

  • Long-Term (>1 month): Store aliquots at -80°C.

  • Short-Term (≤1 month): Storage at -20°C is acceptable.[2][11]

Always protect solutions from light, as nitroaromatic compounds can be light-sensitive. The use of amber vials is a critical control measure.

6.3. Usage Protocol: When ready to use, remove a single aliquot from the freezer. Allow it to thaw completely at room temperature and then vortex briefly to ensure homogeneity before making serial dilutions. Do not refreeze a thawed aliquot. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[11]

References

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Sigma-Aldrich. (n.d.). 8-METHYL-5-NITROQUINOLINE AldrichCPR.
  • Sapphire Bioscience. (n.d.). 8-Methyl-5-nitroquinoline.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • BenchChem. (n.d.). Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 7-Methyl-8-nitroquinoline.
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline.
  • Fisher Scientific. (2009). 8-Methylquinoline - SAFETY DATA SHEET.
  • National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC.
  • ChemicalBook. (n.d.). 5-Nitroisoquinoline CAS#: 607-32-9.
  • BenchChem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.

Sources

Method

Application Note: In Vivo Administration and Pharmacokinetic Profiling of 8-Methyl-5-nitroisoquinoline

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Scientific Rationale 8-Methyl-5-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Scientific Rationale

8-Methyl-5-nitroisoquinoline (8-MNIQ) is a highly planar, lipophilic heterocyclic compound. While historically utilized as a critical synthetic intermediate for the development of ellipticine-derived antineoplastic agents[1], 8-MNIQ and its structural analogs are increasingly investigated as standalone pharmacophores. The planar isoquinoline core facilitates DNA intercalation and topoisomerase II inhibition, while the nitro group serves as a potential site for bioreductive activation by cytochrome P450 (CYP) enzymes in hypoxic tumor microenvironments[2].

The primary barrier to the in vivo application of isoquinoline derivatives is their severe hydrophobicity and tendency to form crystalline aggregates in aqueous physiological environments[3]. Poor formulation leads to erratic absorption, localized tissue necrosis at the injection site, and fatal embolisms during intravenous (IV) administration.

This application note provides a field-validated, self-contained protocol for the formulation, administration, and pharmacokinetic (PK) evaluation of 8-MNIQ in murine models. By treating the protocol as a self-validating system, we ensure that experimental artifacts (such as vehicle toxicity or compound precipitation) are systematically eliminated.

Experimental Workflow & Logic

The following diagram illustrates the critical path from formulation to in vivo analysis. The workflow is bifurcated into a Pharmacokinetic (PK) arm to establish bioavailability and an Efficacy arm to measure pharmacodynamic outcomes.

Workflow Start Compound: 8-Methyl-5-nitroisoquinoline Formulation Formulation Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Start->Formulation Validation Pre-Dosing Validation (Visual Inspection & Centrifugation Check) Formulation->Validation Split Validation->Split PK Pharmacokinetic Arm (Single Dose IV/IP, Blood Sampling 0-24h) Split->PK Efficacy Efficacy Arm (Repeated Dose IP, Tumor Volume Monitoring) Split->Efficacy Analysis LC-MS/MS & Histopathology Analysis PK->Analysis Efficacy->Analysis

Fig 1. Experimental workflow for the in vivo evaluation of 8-Methyl-5-nitroisoquinoline.

Formulation Strategy and Physicochemical Profiling

Because 8-MNIQ lacks sufficient ionizable groups to be highly soluble in neutral aqueous buffers, a co-solvent system is required. We utilize a step-down solvation technique.

Causality of Formulation Components:

  • DMSO (10%): Disrupts the strong intermolecular π-π stacking of the planar isoquinoline rings.

  • PEG300 (40%): Acts as a primary co-solvent, providing a hydrophobic environment that transitions the drug into the aqueous phase without immediate precipitation.

  • Tween-80 (5%): A non-ionic surfactant that forms protective micelles around the hydrophobic compound, preventing aggregation upon dilution in the bloodstream.

  • Saline (45%): Adjusts the final osmolarity to physiological levels.

Protocol A: Preparation of 8-MNIQ Dosing Solution (2 mg/mL)

Step 1: Primary Solvation Weigh exactly 20.0 mg of 8-MNIQ powder. Add 1.0 mL of sterile, anhydrous DMSO. Vortex vigorously for 2 minutes and sonicate in a water bath at 37°C until the solution is completely clear. Rationale: Heating to 37°C provides the thermodynamic energy required to break the crystal lattice.

Step 2: Co-solvent Addition Gradually add 4.0 mL of PEG300 while continuously vortexing. Follow immediately with 0.5 mL of Tween-80. Rationale: Continuous agitation prevents localized supersaturation and micro-precipitation.

Step 3: Aqueous Dilution Dropwise, add 4.5 mL of sterile 0.9% NaCl (Saline) under continuous vortexing.

Step 4: Self-Validation Checkpoint (Crucial) System Validation: Centrifuge a 500 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background.

  • Pass: No visible pellet. The solution is a stable micellar dispersion suitable for IV/IP injection.

  • Fail: A visible pellet indicates precipitation. Do not inject; this will cause fatal embolism or erratic PK profiles[2]. If failed, discard and reformulate, potentially increasing Tween-80 to 10% and reducing saline to 40%.

Table 1: Alternative Formulation Vehicles for Isoquinoline Derivatives
Vehicle SystemComposition (v/v)Route SuitabilitySolubilizing Capacity
Standard Co-solvent 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineIV, IP, POHigh (~2-5 mg/mL)
Acidic Aqueous 0.1M HCl (pH adjusted to 5.5 with NaOH)IP, PO (Not IV)Moderate (~1.5 mg/mL)
Peptide Nanocarrier EAK16-II peptide complex (2:1 mass ratio)IV, IPHigh (Nanoparticle stabilization)

Note: Peptide nanocarriers like EAK16-II have been successfully used to stabilize related isoquinolines (e.g., ellipticine) in a protonated state, enhancing cellular uptake and reducing systemic toxicity[3],[4].

In Vivo Pharmacokinetics (PK) Protocol

Isoquinoline alkaloids are frequently subject to rapid tissue distribution and transporter-mediated clearance (e.g., via OCT1/OCT2 transporters)[5].

Protocol B: Single-Dose PK Study in Mice

Step 1: Animal Preparation Acclimate male C57BL/6 mice (8-10 weeks old) for 5 days prior to the study. Fast the animals for 4 hours prior to dosing to standardize metabolic baselines.

Step 2: Administration Administer the 8-MNIQ formulation (from Protocol A) at a dose of 10 mg/kg via Intraperitoneal (IP) injection using a 27G needle. Causality: IP administration is preferred for initial screening of lipophilic isoquinolines as it provides a depot effect, mitigating the acute maximum tolerated dose (MTD) toxicity often seen with IV bolus injections of planar intercalators[6].

Step 3: Serial Blood Sampling Collect 50 µL of blood via submandibular bleed into K2-EDTA coated tubes at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Rationale: The dense early time points capture the rapid distribution phase ( Cmax​ ), while the 24-hour point ensures accurate calculation of the terminal elimination half-life ( t1/2​ ).

Step 4: Plasma Extraction & Self-Validation Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Transfer 20 µL of plasma to a new tube. Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., D3-berberine) to precipitate proteins. System Validation: Spike a blank plasma sample with a known concentration of 8-MNIQ (e.g., 100 ng/mL) and process it alongside the experimental samples. An LC-MS/MS recovery of >85% validates the extraction efficiency and ensures no matrix suppression is masking the data.

Table 2: Anticipated Pharmacokinetic Parameters (10 mg/kg IP)

Values are representative estimates based on structurally homologous isoquinoline alkaloids.

ParameterUnitAnticipated RangeBiological Significance
Cmax​ ng/mL400 - 800Peak systemic exposure; dictates acute toxicity.
Tmax​ hours0.5 - 1.0Indicates rapid peritoneal absorption.
AUC0−∞​ ng·h/mL1500 - 3000Total systemic drug exposure.
t1/2​ hours3.5 - 5.0Terminal clearance; dictates dosing frequency.

In Vivo Efficacy & Toxicity Protocol

To evaluate the antineoplastic potential of 8-MNIQ, a xenograft model is utilized. The A549 human lung carcinoma model is highly sensitive to DNA-intercalating isoquinolines[4].

Protocol C: Xenograft Efficacy Study

Step 1: Tumor Inoculation Inject 5×106 A549 cells (suspended in 100 µL of 1:1 PBS/Matrigel) subcutaneously into the right flank of athymic nude mice.

Step 2: Randomization Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (typically day 10-14), randomize the mice into three groups (n=8/group):

  • Vehicle Control (Formulation A without 8-MNIQ)

  • 8-MNIQ Low Dose (5 mg/kg)

  • 8-MNIQ High Dose (11.25 mg/kg)

Causality: The vehicle control is absolutely mandatory. Co-solvents like DMSO and PEG300 can induce localized inflammation or systemic stress[2]. Comparing the vehicle group to a naive group (optional) validates that the observed tumor inhibition is due to the drug, not vehicle-induced toxicity.

Step 3: Dosing Regimen Administer treatments via IP injection once daily for 14 consecutive days. Rationale: Daily dosing maintains steady-state plasma concentrations above the minimum effective concentration (MEC), counteracting the rapid clearance typical of isoquinoline alkaloids[4].

Step 4: Monitoring and Endpoints Measure tumor volume ( V=0.5×length×width2 ) and body weight every 48 hours. System Validation (Toxicity Check): A body weight loss of >15% from baseline indicates severe systemic toxicity. If this occurs, the protocol mandates an immediate dose reduction or dosing holiday. At the study's conclusion, harvest the liver and kidneys for histopathological analysis to rule out hepatotoxicity and nephrotoxicity, which are common dose-limiting factors for planar alkaloids[6].

References

  • Dissertation - Puzzle Piece!
  • Technical Support Center: In Vivo Applications of Ellipticine Hydrochloride Source: BenchChem URL
  • Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions Source: MDPI URL
  • Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo Source: SciSpace / Taylor & Francis URL
  • Repurposing Ellipticine Hydrochloride to Combat Colistin-Resistant Extraintestinal Pathogenic E. coli (ExPEC)

Sources

Application

Application Note: Catalytic Reduction of 8-Methyl-5-nitroisoquinoline to 8-Methylisoquinolin-5-amine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Mechanistic Rationale & Strategic Design The isoquinoline scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Mechanistic Rationale & Strategic Design

The isoquinoline scaffold is a privileged pharmacophore widely utilized in drug discovery. The selective reduction of the highly electrophilic nitro group at the C-5 position of 8-methyl-5-nitroisoquinoline yields 8-methylisoquinolin-5-amine , a versatile nucleophilic building block for further functionalization (e.g., amide coupling, Buchwald-Hartwig amination).

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation due to its high atom economy, broad functional group tolerance, and clean reaction profile[1]. However, the basic nitrogen of the isoquinoline ring presents a specific mechanistic challenge: its lone pair can coordinate with the palladium surface, potentially leading to catalyst deactivation or sluggish kinetics[2].

Causality in Experimental Design:

  • Solvent Selection: Protic solvents like methanol (MeOH) or ethanol (EtOH) are specifically chosen because they hydrogen-bond with the isoquinoline nitrogen, reducing its coordinating affinity for the catalyst. Furthermore, they act as excellent heat sinks for the highly exothermic nitro reduction.

  • Chemoselectivity Control: Over-reduction of the isoquinoline core to a tetrahydroisoquinoline is a known risk. By strictly maintaining ambient temperature and low hydrogen pressure (1–3 atm), the Pd/C catalyst selectively reduces the nitro group without saturating the aromatic heterocycle[2].

  • Alternative Catalysts: If catalyst poisoning persists or if orthogonal functional groups (like halogens) are present, Raney Nickel serves as a robust alternative. It operates via a similar surface-adsorption mechanism but exhibits different chemoselectivity, preventing unwanted dehalogenation[1]. Recent advancements also highlight aqueous micellar catalysis as a high-turnover, green alternative for complex nitro reductions[3].

Process Workflow & Decision Pathway

G Start 8-Methyl-5-nitroisoquinoline (Starting Material) Solvent Dissolution in Protic Solvent (MeOH or EtOH) Start->Solvent Cat Add 10% Pd/C Catalyst (Under Inert N2 Atmosphere) Solvent->Cat Purge System H2 Hydrogenation (1-3 atm H2) Monitor via TLC Cat->H2 Introduce H2 Filter Celite Filtration (Remove Pyrophoric Catalyst) H2->Filter Complete Conversion Product 8-Methylisoquinolin-5-amine (Target Product) Filter->Product Concentrate Filtrate

Workflow for the catalytic reduction of 8-methyl-5-nitroisoquinoline to its amine derivative.

Comparative Reaction Conditions

To assist in process optimization, the following table summarizes the quantitative parameters for various catalytic reduction strategies applicable to nitroisoquinolines.

Reduction MethodCatalyst / ReagentsSolventTemp (°C)PressureTypical YieldMechanistic Notes
Standard Hydrogenation 10% Pd/C (5-10 mol%)MeOH or EtOH20–251–3 atm H₂85–95%Cleanest profile; requires careful handling of pyrophoric Pd/C.
Alternative Hydrogenation Raney NickelEtOH25–403–4 atm H₂80–90%Preferred if dehalogenation of other moieties is a concern[1].
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂MeOH60Ambient75–85%Avoids H₂ gas handling; formate acts as the hydrogen donor.
Micellar Catalysis 0.4 mol% Pd/C, TPGS-750-MWater251 atm H₂>90%Highly sustainable; allows catalyst recycling[3].

Detailed Experimental Protocol (Standard Pd/C Hydrogenation)

Reagents & Equipment:

  • 8-Methyl-5-nitroisoquinoline (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, ~10% w/w relative to substrate)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (balloon or Parr shaker)

  • Celite® 545 (for filtration)

Step-by-Step Execution:

  • Preparation & Purging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-methyl-5-nitroisoquinoline in anhydrous MeOH (approx. 10 mL per gram of substrate). Seal the flask with a rubber septum and purge the solution with inert Nitrogen (N₂) gas for 5 minutes.

  • Catalyst Addition: Briefly remove the septum and carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is highly pyrophoric. Adding it to a solvent under an inert atmosphere prevents vapor ignition.

  • Hydrogen Introduction: Evacuate the flask briefly under vacuum and backfill with N₂ (repeat 3 times). Finally, evacuate the flask and backfill with Hydrogen gas (H₂) using a double-layered balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20–25 °C). The reaction is typically complete within 2–6 hours. Monitor the progress by observing the cessation of hydrogen uptake and by TLC analysis (see Section 5).

  • Quenching & Filtration: Once complete, evacuate the hydrogen gas and purge the vessel thoroughly with N₂. Filter the black suspension through a tightly packed pad of Celite® to remove the palladium catalyst[4].

    • Critical Safety Step: Do not allow the Celite filter cake to run dry; keep it wet with solvent to prevent the trapped Pd/C from spontaneously igniting in the air[4].

  • Isolation: Wash the filter cake with additional MeOH or Ethyl Acetate. Concentrate the combined filtrate under reduced pressure to yield the crude 8-methylisoquinolin-5-amine.

  • Purification: If necessary, purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or recrystallization.

Self-Validation & Analytical Troubleshooting

A robust protocol must be self-validating. Use the following analytical cues to confirm the success of the reduction:

  • Visual Cues: Nitroisoquinolines often present as pale yellow to greenish powders. The resulting aminoisoquinolines typically exhibit a distinct color shift (often darker or highly fluorescent under UV light).

  • Thin Layer Chromatography (TLC): The starting nitro compound is less polar and will migrate higher on the silica plate (e.g., in Hexanes/EtOAc). The resulting amine is significantly more polar, exhibiting a lower Rf​ value. The product spot will positively stain with Ninhydrin (turning purple/brown), confirming the presence of a primary amine.

  • NMR Spectroscopy Causality:

    • Starting Material: The strongly electron-withdrawing −NO2​ group aggressively deshields the adjacent aromatic protons (H-4 and H-6), pushing their signals downfield (higher ppm).

    • Product: Upon reduction, the −NH2​ group acts as a strong electron-donating group via resonance. Consequently, the H-4 and H-6 protons will experience a significant upfield shift (lower ppm). Additionally, a new broad singlet integrating to 2H will appear between δ 4.0–5.5 ppm, corresponding to the new primary amine protons.

References

1.[4] Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline - Benchchem

2.[3] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal

3.[1] Nitro Reduction - Common Conditions - Common Organic Chemistry

4.[2] Recent Advances of Pd/C-Catalyzed Reactions - Semantic Scholar

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-5-nitroisoquinoline

Welcome to the technical support guide for the synthesis of 8-Methyl-5-nitroisoquinoline. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 8-Methyl-5-nitroisoquinoline. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis and systematically improve your product yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 8-Methyl-5-nitroisoquinoline is typically a two-stage process: first, the construction of the 8-methylisoquinoline core, followed by a regioselective electrophilic nitration. Each stage presents unique challenges that can impact the overall yield. Low yields are often traced back to incomplete reactions, suboptimal reaction conditions, or the formation of difficult-to-separate isomeric byproducts. This guide provides a logical framework for identifying and resolving these issues.

Overall Synthesis Workflow

The general pathway involves creating the bicyclic isoquinoline structure and then introducing the nitro group onto the carbocyclic ring.

Synthesis_Workflow cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: Regioselective Nitration Start Select Starting Materials (e.g., m-toluidine derivative) Cyclization Form Isoquinoline Ring (e.g., Bischler-Napieralski or Pomeranz-Fritsch) Start->Cyclization Aromatization Aromatization/ Dehydrogenation Cyclization->Aromatization Intermediate 8-Methylisoquinoline Aromatization->Intermediate Nitration Electrophilic Nitration (HNO₃/H₂SO₄) Intermediate->Nitration Key Intermediate Workup Reaction Quench & Neutralization Nitration->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct 8-Methyl-5-nitroisoquinoline Purification->FinalProduct

Caption: General workflow for 8-Methyl-5-nitroisoquinoline synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.

Problem 1: Low Yield of the 8-Methylisoquinoline Intermediate

Possible Cause 1: Inefficient Cyclization

The formation of the isoquinoline ring is the cornerstone of this synthesis. Incomplete cyclization is a primary reason for low yields. Reactions like the Bischler-Napieralski and Pomeranz-Fritsch are powerful but sensitive to conditions.[1][2][3][4]

  • Suggested Solutions:

    • Re-evaluate Your Dehydrating Agent (Bischler-Napieralski): The choice and activity of the Lewis acid are critical. Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are commonly used.[5] If yields are low, consider using a combination of P₂O₅ in refluxing POCl₃, which is effective for less-activated aromatic rings.[5]

    • Optimize Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy for the intramolecular electrophilic substitution.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists after the recommended time, consider incrementally increasing the temperature or extending the reaction time.

    • Ensure Anhydrous Conditions: Water can quench the Lewis acids used for cyclization, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Possible Cause 2: Incomplete Aromatization

Many isoquinoline syntheses, such as the Bischler-Napieralski reaction, initially produce a 3,4-dihydroisoquinoline intermediate that must be dehydrogenated (aromatized) to form the final isoquinoline ring.[6][7]

  • Suggested Solutions:

    • Catalyst Activity: The most common method for aromatization is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin. Ensure your catalyst is active; using a fresh batch is recommended.

    • Optimize Hydrogen Acceptor/Reaction Conditions: Heat is typically required to drive the reaction. Ensure you are reaching the reflux temperature of your chosen solvent. If the reaction is sluggish, the addition of a hydrogen acceptor can be beneficial.

Problem 2: Low Yield or No Product During Nitration Step

Possible Cause 1: Inactive or Improperly Prepared Nitrating Agent

The standard nitrating agent for this reaction is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The active electrophile, the nitronium ion (NO₂⁺), is generated in situ.

  • Suggested Solutions:

    • Use Freshly Prepared Nitrating Mixture: The nitrating mixture should always be prepared fresh by adding nitric acid slowly to sulfuric acid in an ice bath. Pre-mixed or old solutions may have a lower concentration of the active nitronium ion.[8]

    • Ensure Anhydrous Conditions: The presence of water will consume the nitronium ion and can deactivate the quinoline ring by promoting full protonation, making it less susceptible to electrophilic attack.[8]

Possible Cause 2: Suboptimal Reaction Temperature

Temperature control is arguably the most critical parameter in a nitration reaction.

  • Suggested Solutions:

    • Maintain Low Temperature During Addition: The reaction is highly exothermic. The nitrating mixture must be added dropwise to the solution of 8-methylisoquinoline in sulfuric acid while maintaining a low temperature (typically 0-5 °C).[8] This prevents thermal runaway and reduces the formation of side products.

    • Controlled Warming: After the addition is complete, the reaction may need to be stirred at a slightly elevated temperature (e.g., room temperature) to proceed to completion. Monitor this stage carefully by TLC to avoid over-nitration or degradation.

Problem 3: Formation of Multiple Products and Isomers

Possible Cause: Lack of Regioselectivity

In the nitration of isoquinoline, electrophilic attack typically occurs at the 5- and 8-positions.[9] The presence of the methyl group at C-8, which is an activating, ortho-para directing group, complicates matters. You are aiming for substitution at the C-5 position (ortho to the methyl group), but substitution at other positions can occur.

  • Suggested Solutions:

    • Strict Temperature Control: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to a mixture of isomers. Maintaining a consistently low temperature (0-10 °C) is key to maximizing regioselectivity.[8]

    • Modify the Nitrating Agent: For highly sensitive substrates, a milder nitrating agent, such as acetyl nitrate (prepared from nitric acid and acetic anhydride), can offer better control and improved selectivity.[8]

    • Monitor Reaction Time: Do not let the reaction run for an excessively long time. Once TLC analysis shows that the desired 5-nitro product is the major component and the starting material is consumed, quench the reaction promptly.[8]

Troubleshooting Decision Tree for Nitration

Troubleshooting_Nitration cluster_causes cluster_solutions Start Low Yield of 5-Nitro Product TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Starting Material Dominant Isomers Multiple Isomeric Products Observed TLC->Isomers Multiple Spots Degradation Charring/Tar Formation TLC->Degradation Baseline Streaking Sol_SM 1. Check nitrating agent activity. 2. Increase reaction time/temp cautiously. 3. Ensure anhydrous conditions. SM_Present->Sol_SM Sol_Isomers 1. Lower reaction temperature (0-5 °C). 2. Reduce reaction time. 3. Use a milder nitrating agent. Isomers->Sol_Isomers Sol_Degradation 1. Ensure slow, dropwise addition. 2. Improve cooling efficiency. 3. Use less concentrated acid. Degradation->Sol_Degradation

Caption: A decision tree for troubleshooting the nitration stage.

Problem 4: Difficulty in Product Isolation and Purification

Possible Cause 1: Product is Soluble in the Aqueous Work-up Solution

The nitroisoquinoline product is basic and can form a salt in the acidic reaction mixture, which may be soluble in water.

  • Suggested Solution: After quenching the reaction by pouring it onto crushed ice, carefully neutralize the solution with a base like sodium bicarbonate or a dilute sodium hydroxide solution until the product precipitates out of the solution.[8][10] Filter the resulting solid.

Possible Cause 2: Isomers are Difficult to Separate

5-nitro and 8-nitro isomers can have very similar polarities, making them challenging to separate.

  • Suggested Solutions:

    • Fractional Crystallization: This is often the most effective method. Test various solvents to find one in which the solubility of the two isomers differs significantly. A good solvent will dissolve the compound when hot but allow for the selective crystallization of one isomer upon cooling.[11]

    • Column Chromatography: While challenging, separation on silica gel is possible. Use a shallow solvent gradient (e.g., starting with a non-polar eluent like hexanes and slowly increasing the polarity with ethyl acetate or dichloromethane) to achieve the best separation.[11][12]

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route to prepare the 8-methylisoquinoline precursor?

A1: Both the Bischler-Napieralski and Pomeranz-Fritsch syntheses are robust methods for creating the isoquinoline core.[1][5] The choice often depends on the availability of the starting materials. For 8-methylisoquinoline, a Bischler-Napieralski approach starting from β-(2-methylphenyl)ethylamine is a common and effective route.

Q2: What are the critical safety precautions for the nitration step?

A2: Nitration mixtures are highly corrosive and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic; therefore, slow, controlled addition of reagents and efficient cooling are paramount to prevent runaway reactions. Always add the acid mixture to your substrate, not the other way around, and quench the reaction by pouring it slowly onto a large amount of ice.

Q3: How does the methyl group at C-8 influence the regioselectivity of nitration?

A3: The methyl group is an activating, ortho-, para-directing group. It electronically favors substitution at the ortho (C-7) and para (C-5) positions. The isoquinoline ring system itself, when protonated under strong acidic conditions, directs nitration to the C-5 and C-8 positions. The final outcome is a combination of these directing effects. The formation of the 5-nitro isomer is generally favored, but controlling conditions is essential to minimize the formation of other isomers.

Q4: How can I confirm the final structure and purity of my 8-Methyl-5-nitroisoquinoline?

A4: A combination of analytical techniques should be used.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the substitution pattern. You should be able to identify distinct signals for the aromatic protons and the methyl group, and their coupling patterns will help confirm the 5,8-substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of 8-Methylisoquinoline (via Bischler-Napieralski)

This protocol is a representative example and may require optimization.

  • Amide Formation: React β-(2-methylphenyl)ethylamine with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form N-[2-(2-methylphenyl)ethyl]acetamide.

  • Cyclization: Add the dried amide to a flask containing an excess of phosphoryl chloride (POCl₃). Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture and slowly pour it onto crushed ice. Basify the aqueous solution with NaOH or NH₄OH and extract the product with an organic solvent like ethyl acetate.

  • Aromatization: Dissolve the crude dihydroisoquinoline intermediate in a high-boiling solvent (e.g., xylene). Add 10% Pd/C catalyst (approx. 10% by weight). Heat the mixture to reflux for 8-12 hours.

  • Purification: Cool the mixture, filter off the catalyst through Celite, and remove the solvent under reduced pressure. Purify the resulting crude 8-methylisoquinoline by vacuum distillation or column chromatography.

Protocol 2: Nitration of 8-Methylisoquinoline
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-methylisoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, maintaining the temperature at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of 8-methylisoquinoline. Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until a precipitate forms.

  • Isolation & Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to isolate the desired 8-Methyl-5-nitroisoquinoline.[11]

Quantitative Data Summary

The following table provides a hypothetical comparison of nitration conditions. Actual results will vary and require experimental optimization.

Parameter Condition A (Standard) Condition B (Optimized) Condition C (Aggressive)
Temperature 0-5 °C0 °C25 °C
Reaction Time 2 hours1.5 hours (TLC monitored)2 hours
Nitrating Agent Conc. HNO₃/H₂SO₄Conc. HNO₃/H₂SO₄Fuming HNO₃/H₂SO₄
Expected Yield 40-50%60-70%20-30%
Purity (Isomer Ratio 5-NO₂:other) ~85:15~95:5~60:40 (with degradation)

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Cambridge University Press & Assessment. Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Bentham Science Publishers. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • Chem-Station Int. Ed. Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • PubMed. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • ACS Publications. Nitration of Pyrrolo[2,1-a]isoquinolines. [Link]

  • PubMed. Nitration of Pyrrolo[2,1- a]isoquinolines. [Link]

  • Google Patents. US2395526A - Isoquinoline derivatives and methods of preparing the same.
  • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. [Link]

  • MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

  • ACS Publications. H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. [Link]

  • PrepChem.com. Synthesis of 8-methylquinoline. [Link]

  • PMC. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Wikidoc. Isoquinoline. [Link]

  • University of Regensburg. Isoquinoline. [Link]

  • PrepChem.com. Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • SpringerLink. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

Sources

Optimization

troubleshooting 8-Methyl-5-nitroisoquinoline precipitation in aqueous media

Welcome to the technical support center for 8-Methyl-5-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Methyl-5-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the handling and behavior of 8-Methyl-5-nitroisoquinoline, with a specific focus on its precipitation in aqueous media. Our goal is to equip you with the scientific principles and practical techniques to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Properties of 8-Methyl-5-nitroisoquinoline

8-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound. Its structure, featuring a basic isoquinoline core and an electron-withdrawing nitro group, dictates its solubility characteristics. The isoquinoline moiety provides a basic nitrogen atom, making its solubility pH-dependent.[1][2][3] Conversely, the nitro group and the overall aromatic system contribute to its hydrophobicity, often leading to poor aqueous solubility.[4] Precipitation of this compound during experimental workflows is a common hurdle that can compromise data quality and lead to failed experiments. This guide will provide a systematic approach to diagnosing and resolving these precipitation issues.

Troubleshooting Guide: Resolving Precipitation in Real-Time

This section addresses specific precipitation events you may encounter during your experimental workflow.

Scenario 1: Precipitation Upon Dissolution in Aqueous Buffer

Question: I am trying to prepare a stock solution of 8-Methyl-5-nitroisoquinoline in an aqueous buffer (e.g., PBS, pH 7.4), but it immediately precipitates or fails to dissolve completely. What is happening and how can I fix this?

Answer:

This is a classic solubility issue arising from the hydrophobic nature of the molecule. Here’s a systematic approach to address this:

1. Initial Assessment and a Co-Solvent First Approach:

  • The "Why": 8-Methyl-5-nitroisoquinoline is likely poorly soluble in purely aqueous solutions at neutral pH. The use of a water-miscible organic co-solvent is a standard and effective strategy to increase the solubility of such compounds.[5][6][] Co-solvents work by reducing the polarity of the aqueous medium, which lessens the hydrophobic effect and allows for better solvation of the organic molecule.[8]

  • Step-by-Step Protocol:

    • Dissolve the 8-Methyl-5-nitroisoquinoline in a minimal amount of a water-miscible organic solvent first. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[][9] For many biological applications, DMSO is a preferred starting point due to its high solubilizing power and compatibility with many assays at low final concentrations.[10]

    • Once fully dissolved in the organic solvent, slowly add the aqueous buffer to the desired final concentration while vortexing or stirring continuously.

    • Crucial Note: The final concentration of the organic co-solvent should be kept to a minimum, especially for cell-based assays, as high concentrations can be cytotoxic. Always check the tolerance of your experimental system to the chosen co-solvent.

2. Leveraging the Basic Nature: pH Adjustment

  • The "Why": The isoquinoline core of 8-Methyl-5-nitroisoquinoline contains a basic nitrogen atom.[5][6] By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a more soluble salt.[1][2][3]

  • Step-by-Step Protocol:

    • Prepare your aqueous buffer at a lower pH (e.g., pH 4-5).

    • Attempt to dissolve the 8-Methyl-5-nitroisoquinoline directly in this acidic buffer.

    • If complete dissolution is achieved, you can then carefully and slowly adjust the pH upwards to your desired experimental pH. Be aware that precipitation may occur as you approach the compound's pKa and the neutral form begins to dominate.

3. A Combined Approach for Stubborn Cases:

  • For particularly challenging situations, a combination of a co-solvent and pH adjustment can be employed.

  • Step-by-Step Protocol:

    • Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO).

    • Slowly add this solution to an acidic buffer (e.g., pH 4-5) with vigorous stirring.

    • Once a homogenous solution is formed, slowly adjust the pH to the final desired value.

Troubleshooting Workflow for Initial Dissolution

start Precipitation during initial dissolution cosolvent Use a water-miscible organic co-solvent (e.g., DMSO) start->cosolvent  Primary Strategy ph_adjust Lower the pH of the aqueous buffer (e.g., pH 4-5) cosolvent->ph_adjust  If precipitation persists success Successful Dissolution cosolvent->success  If successful combined Combine co-solvent and low pH buffer ph_adjust->combined  If precipitation persists ph_adjust->success  If successful combined->success  If successful failure Precipitation Persists combined->failure

Caption: A flowchart for troubleshooting initial dissolution.

Scenario 2: Precipitation After Dilution or During an Assay

Question: My stock solution of 8-Methyl-5-nitroisoquinoline in DMSO is clear, but when I dilute it into my aqueous assay buffer, a precipitate forms over time. Why does this happen, and how can I prevent it?

Answer:

This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium, even with a co-solvent present.

1. Check Your Final Co-solvent Concentration:

  • The "Why": While a high concentration of a co-solvent like DMSO in your stock solution keeps the compound dissolved, the final concentration after dilution into the assay buffer might be too low to maintain solubility.

  • Solution:

    • Increase the percentage of the co-solvent in your final assay medium, if your experimental system allows.

    • Alternatively, prepare a more dilute stock solution in the organic solvent, so that a larger volume is added to the assay, bringing more co-solvent with it.

2. The Impact of Ionic Strength:

  • The "Why": The ionic strength of your buffer can influence the solubility of organic compounds. High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a non-polar compound decreases.[4][11]

  • Solution:

    • If possible, try preparing your assay buffer with a lower ionic strength (i.e., lower salt concentration) and observe if precipitation is reduced.

3. Temperature Effects:

  • The "Why": Solubility is often temperature-dependent. If your assay is performed at a lower temperature than your stock solution preparation, the solubility of 8-Methyl-5-nitroisoquinoline may decrease, leading to precipitation.

  • Solution:

    • Ensure that all solutions are equilibrated to the same temperature before mixing.

    • If the assay allows, performing it at a slightly elevated temperature might prevent precipitation.

4. Consider Surfactants:

  • The "Why": For in vitro assays, the inclusion of a small amount of a non-ionic surfactant can help to keep hydrophobic compounds in solution by forming micelles.[9][12]

  • Solution:

    • Consider adding a low concentration (e.g., 0.01-0.1%) of a surfactant like Tween® 20 or Triton™ X-100 to your assay buffer. Always perform a control experiment to ensure the surfactant does not interfere with your assay.

Factors Influencing Precipitation Post-Dilution

Caption: Key factors contributing to precipitation after dilution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a stock solution concentration of 8-Methyl-5-nitroisoquinoline?

A1: A common starting point for a stock solution in 100% DMSO is 10-20 mM. This provides a concentrated stock that allows for significant dilution into your final aqueous medium, minimizing the final DMSO concentration. For example, a 1:1000 dilution of a 10 mM stock solution results in a final concentration of 10 µM with 0.1% DMSO.

Q2: How does the methyl group at position 8 affect the solubility compared to 5-nitroisoquinoline?

A2: The methyl group is a non-polar, hydrophobic substituent. Generally, the addition of a methyl group will slightly decrease the aqueous solubility of the parent molecule. Therefore, you might expect 8-Methyl-5-nitroisoquinoline to be slightly less soluble in water than 5-nitroisoquinoline.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication can be a useful physical method to aid in the dissolution process by breaking up solid particles and increasing the interaction between the solute and the solvent. However, it will not increase the intrinsic solubility of the compound. If the compound is precipitating due to exceeding its solubility limit, sonication will only provide a temporary suspension.

Q4: How should I store my stock solution of 8-Methyl-5-nitroisoquinoline?

A4: Stock solutions in a dry organic solvent like DMSO are generally stable when stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.

Q5: Are there any alternative solubilization techniques I can try?

A5: For more advanced formulation needs, techniques such as the use of cyclodextrins to form inclusion complexes can be explored.[13][14][15] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, which can encapsulate the hydrophobic 8-Methyl-5-nitroisoquinoline molecule and increase its apparent solubility in water.

Data Summary

PropertyValue/InformationSource
Compound ClassNitroaromatic, Isoquinoline derivative[5],[1]
Expected Aqueous SolubilityPoor, especially at neutral pHInferred from structure and related compounds
Key Solubilization StrategiesCo-solvents (DMSO, DMF, Ethanol), pH adjustment (acidic)[9],[],[1]
Potential pKaThe isoquinoline nitrogen is basic and can be protonated.[5]

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Fashion Sustainability Directory. (2025, April 8). Ionic Strength Effect. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica B, 5(5), 442–453.
  • Khan Academy. pH and solubility. Available from: [Link]

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Wikipedia. Ionic strength. Available from: [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603-618.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. Available from: [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Methyl-5-nitroisoquinoline Solubility in Cell Culture

Welcome to the Application Scientist Support Hub. Working with isoquinoline derivatives presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Working with isoquinoline derivatives presents unique physicochemical challenges. 8-Methyl-5-nitroisoquinoline is a highly lipophilic, planar aromatic compound. Due to its structural nature, it exhibits notoriously low aqueous solubility[1]. When researchers attempt to transition this compound from a 100% organic stock solution into physiological cell culture media (e.g., DMEM or RPMI), the sudden shift in polarity often causes rapid precipitation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure accurate dosing, prevent artifactual data, and maintain cell viability during your in vitro assays.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 8-Methyl-5-nitroisoquinoline precipitate immediately upon addition to my cell culture media? A1: The precipitation is driven by thermodynamics. Isoquinolines lack sufficient hydrogen-bond donors or acceptors to interact favorably with water[1]. When you pipette a high-concentration DMSO stock into media, the DMSO rapidly diffuses into the bulk aqueous phase. The hydrophobic 8-Methyl-5-nitroisoquinoline molecules are left behind in a highly polar environment, causing them to self-associate via strong π-π stacking of their planar aromatic rings and nucleate into micro-crystals to minimize contact with water[2].

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? A2: Only up to a strict physiological limit. DMSO acts as a co-solvent by disrupting the hydrogen-bonding network of water and accommodating hydrophobic molecules[3]. However, exceeding 0.1% - 0.5% (v/v) DMSO in cell culture is highly discouraged. High DMSO concentrations can unfold cellular proteins, alter lipid bilayer fluidity, and induce artifactual cytotoxicity or cellular differentiation, which will confound your assay results[3].

Q3: If DMSO is limited, what is the best alternative to solubilize this compound for high-concentration assays? A3: The gold standard for hydrophobic planar molecules is cyclodextrin inclusion complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer shell[4]. It encapsulates the 8-Methyl-5-nitroisoquinoline molecule via non-covalent host-guest interactions, shielding the hydrophobic core from water while the hydrophilic shell keeps the entire complex perfectly soluble in media[5].

Section 2: Quantitative Comparison of Solubilization Strategies

When designing your experiment, selecting the right vehicle is a balance between solubilizing power and cellular compatibility.

Table 1: Efficacy and Cell-Compatibility of Solubilization Vehicles

Solubilization StrategyMechanism of ActionMax Recommended Concentration in MediaSolubilizing Power for IsoquinolinesCytotoxicity Risk
DMSO Co-solvent (Polar aprotic)0.1% - 0.5% (v/v)ModerateHigh (at >0.5%)
Tween-80 Non-ionic surfactant (Micelle formation)0.01% - 0.1% (v/v)HighModerate (Membrane disruption)
HP-β-CD Inclusion complexation (Encapsulation)1% - 10% (w/v)Very HighLow (Highly biocompatible)
Section 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning it includes built-in verification steps so you can analytically confirm success before proceeding to dose your cells.

Protocol A: Optimized DMSO Stock & Media Dilution (For Low-Dose Assays <10 µM)

Causality Focus: Pre-warming the media prevents "cold-shock" precipitation. Temperature directly impacts the kinetic energy of the solvent; cold media reduces the solubility threshold, forcing the compound out of solution before it can evenly disperse[2].

  • Master Stock Preparation: Dissolve solid 8-Methyl-5-nitroisoquinoline in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 2 minutes.

  • Validation Check 1: Inspect the tube against a light source. The solution must be completely optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes to break up solid aggregates[2].

  • Media Preparation: Pre-warm the target cell culture media (containing FBS) to 37°C in a water bath.

  • Dilution: Add the DMSO stock dropwise to the pre-warmed media while vortexing at medium speed to ensure instant dispersion. (Ensure target final DMSO is ≤ 0.5%).

  • Validation Check 2: Plate 100 µL of the dosed media into an empty well of a 96-well plate. Observe under an inverted phase-contrast microscope at 20X magnification. The absence of refractile micro-crystals validates successful solubilization.

Protocol B: HP-β-CD Inclusion Complexation (For High-Dose Assays >10 µM)

Causality Focus: Agitation over 24 hours is required because the non-covalent encapsulation of the isoquinoline core into the cyclodextrin cavity is a sterically hindered equilibrium process that requires time to reach thermodynamic stability[5].

  • Vehicle Preparation: Prepare a 5% (w/v) solution of HP-β-CD in sterile PBS or basal cell culture media.

  • Compound Addition: Add 8-Methyl-5-nitroisoquinoline powder directly to the HP-β-CD solution to achieve the desired molarity (e.g., 1 mM).

  • Equilibration: Place the tube in a thermomixer or orbital shaker at 37°C and agitate at 800 RPM for 24-48 hours[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Validation Check: Measure the final concentration of the filtrate using UV-Vis spectrophotometry or HPLC against a standard curve to confirm the exact amount of drug successfully encapsulated.

Section 4: Visual Workflows and Mechanisms

Workflow Start Solid 8-Methyl-5-nitroisoquinoline Solvent Dissolve in 100% DMSO (Max 10-50 mM) Start->Solvent Check1 Precipitate? Solvent->Check1 Sonicate Sonicate & Warm (37°C) Check1->Sonicate Yes Dilution Dilute in Pre-warmed Media (Final DMSO < 0.5%) Check1->Dilution No Sonicate->Solvent Check2 Micro-crystals visible under 20X microscope? Dilution->Check2 Cyclo Use HP-β-CD Complexation Protocol Check2->Cyclo Yes Assay Proceed to In Vitro Assay Check2->Assay No Cyclo->Assay

Workflow for solubilizing 8-Methyl-5-nitroisoquinoline in cell culture media.

Mechanism Drug 8-Methyl-5-nitroisoquinoline (Hydrophobic Core) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex Host-Guest Binding Cell Target Cell Membrane (Lipid Bilayer) Complex->Cell Drug Partitioning

Mechanism of HP-β-CD inclusion complexation for hydrophobic drug delivery.

References
  • Title: Isoquinoline. Source: Wikipedia. URL: [Link][1]

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Source: PMC (NIH). URL: [Link][3]

  • Title: Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source: Hilaris Publisher. URL: [Link][4]

  • Title: Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. Source: MDPI. URL: [Link][5]

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 8-Methyl-5-nitroisoquinoline Analysis

Welcome to the technical support center dedicated to the robust analysis of 8-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who require a reliable and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of 8-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who require a reliable and optimized High-Performance Liquid Chromatography (HPLC) method. We will move beyond simple protocols to explain the scientific rationale behind each step, enabling you to not only execute the method but also to troubleshoot and adapt it effectively.

The analysis of substituted isoquinolines like 8-Methyl-5-nitroisoquinoline presents a common challenge in reversed-phase chromatography: achieving symmetrical peak shapes. The basic nature of the isoquinoline nitrogen can lead to undesirable interactions with the stationary phase, resulting in peak tailing and poor reproducibility. This guide provides a systematic approach to overcome these challenges.

Section 1: Understanding the Analyte - Key Physicochemical Properties

A successful HPLC method begins with a fundamental understanding of the analyte's chemical properties. These properties dictate its behavior within the chromatographic system and guide our choices in method development. 8-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound with distinct features that we must address.[1]

PropertyValue / PredictionImplication for HPLC Method Development
Molecular Formula C₁₀H₈N₂O₂---
Molecular Weight 188.19 g/mol
Structure A basic isoquinoline core with a methyl group and an electron-withdrawing nitro group.The isoquinoline nitrogen is basic and prone to protonation. The nitroaromatic structure is an excellent chromophore for UV detection.[2]
Predicted logP ~2.45This value suggests moderate hydrophobicity, making the compound well-suited for retention on reversed-phase columns like C18.[3]
Predicted pKa ~3.5The electron-withdrawing nitro group reduces the basicity of the isoquinoline nitrogen (pKa of parent isoquinoline is ~5.4). This is the most critical parameter for controlling peak shape by adjusting mobile phase pH.[4][5]
Solubility Poorly soluble in water; soluble in organic solvents like acetonitrile and methanol.[6]

The key takeaway is the analyte's basicity. The nitrogen atom can interact with residual silanol groups on the surface of silica-based HPLC columns, which are acidic and often ionized (Si-O⁻). This secondary ionic interaction is a primary cause of peak tailing.[7][8] Our strategy must therefore focus on minimizing these interactions.

Section 2: Recommended Starting HPLC Method & Protocol

Based on the analyte's properties, the following reversed-phase HPLC conditions serve as a robust starting point for your analysis.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm (or modern equivalent with high purity silica and end-capping)The C18 phase provides sufficient hydrophobic retention for the analyte.[9] Using a high-quality, end-capped column minimizes available silanol groups, reducing the primary cause of peak tailing.[7]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe acidic pH (~2.7) ensures the isoquinoline nitrogen is fully and consistently protonated (in its cationic form). It also suppresses the ionization of residual silanols on the column, minimizing secondary interactions.[9]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and better resolution.[9]
Gradient Program 5% to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.A gradient elution is ideal for method development to determine the optimal elution conditions and clean the column of any late-eluting impurities.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temperature 30 °CElevating the temperature slightly above ambient improves peak efficiency by reducing mobile phase viscosity and can enhance peak symmetry.[9]
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance around 254 nm.[2] A photodiode array (PDA) detector should be used initially to confirm the wavelength of maximum absorbance (λmax).[9]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the injection solvent.
Sample Diluent 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent that is similar to or weaker than the initial mobile phase conditions to prevent peak fronting or splitting.
Experimental Protocol: Solution Preparation and System Setup
  • Mobile Phase A Preparation (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly. Filter the solution through a 0.45 µm filter to remove particulates.[11]

  • Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L safety-coated glass bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a small amount of 8-Methyl-5-nitroisoquinoline standard.

    • Dissolve and dilute in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[12]

  • System Setup and Equilibration:

    • Install the recommended C18 column.

    • Purge the pump lines with the newly prepared mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the column oven to 30 °C and the detector wavelength to 254 nm.

    • Perform a blank injection (diluent only) to ensure the system is clean.

    • Inject the prepared sample.

Section 3: Systematic Method Optimization Workflow

For analyses requiring higher resolution or compliance with specific performance criteria, a systematic optimization workflow is essential. This workflow ensures that modifications are made logically and their effects are understood.

HPLC_Optimization_Workflow cluster_prep Phase 1: Initial Setup cluster_method_dev Phase 2: Core Method Development cluster_final Phase 3: Finalization Start Prepare Analyte in Initial Mobile Phase PDA_Scan Inject and Perform PDA/DAD Scan Start->PDA_Scan Select_Lambda Identify λmax for Optimal Sensitivity PDA_Scan->Select_Lambda pH_Opt pH Optimization (Critical for Peak Shape) Test 0.1% TFA vs 0.1% FA Select_Lambda->pH_Opt Gradient_Opt Gradient Optimization Adjust Slope and Time pH_Opt->Gradient_Opt Flow_Temp_Opt Fine-Tuning Flow Rate & Temperature Gradient_Opt->Flow_Temp_Opt Validation Method Validation (Specificity, Linearity, etc.) Flow_Temp_Opt->Validation

Caption: A systematic workflow for HPLC method optimization.

  • Wavelength Selection (PDA/DAD Scan): Always begin by confirming the optimal detection wavelength. While 254 nm is a good starting point, the true λmax may offer significantly better sensitivity.[9]

  • Mobile Phase pH Optimization: This is the most critical step for achieving a symmetrical peak. Compare the peak shape obtained with 0.1% Formic Acid (pH ~2.7) against 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). TFA is a stronger ion-pairing agent and can often provide sharper peaks for basic compounds, but it is known to suppress signal in mass spectrometry (LC-MS).[9]

  • Gradient Optimization: Adjust the gradient slope (the rate of change in %B per minute). A shallower gradient provides more time for compounds to interact with the stationary phase, generally leading to better resolution between the main peak and any impurities.[9]

  • Flow Rate and Temperature: Minor adjustments to flow rate and temperature can be used to fine-tune the separation, reduce run time, or improve peak efficiency. Higher temperatures decrease mobile phase viscosity, leading to lower backpressure and often sharper peaks.[9]

Section 4: Troubleshooting Guide (Q&A Format)

Q1: Why is my peak for 8-Methyl-5-nitroisoquinoline tailing severely?

A: This is the most common issue for this type of compound and is almost always caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column.[7][8]

  • Primary Solution: Lower the Mobile Phase pH. Ensure your mobile phase is sufficiently acidic (pH < 3). The acid serves two purposes: it fully protonates your analyte so it exists as a single species, and more importantly, it neutralizes the silanol groups (Si-O⁻ → Si-OH), preventing the ionic interaction that causes tailing. If 0.1% formic acid is insufficient, try 0.1% TFA.[9]

  • Secondary Solution: Evaluate Your Column. If pH optimization doesn't solve the problem, your column may have high silanol activity. Switch to a modern, high-purity, end-capped column or one specifically marketed as "base-deactivated."[7]

  • Tertiary Solution: Check for Extra-Column Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.

Q2: My retention time is drifting between injections. What's the cause?

A: Retention time instability points to a lack of equilibrium in your system.

  • Insufficient Column Equilibration: This is the most frequent cause. If you are running a gradient, ensure you have a sufficient re-equilibration step at the end of each run (at least 5-10 column volumes).

  • Mobile Phase Issues: Ensure your mobile phase is fresh and properly mixed. Over time, volatile organic components like acetonitrile can evaporate, changing the mobile phase composition and affecting retention.[8]

  • Temperature Fluctuations: Operating without a column oven can lead to drift as the ambient laboratory temperature changes. A stable column temperature is crucial for reproducible retention times.[8]

  • Inadequate Buffering: If you are using a buffer, ensure its concentration is sufficient (typically >10 mM) and that the mobile phase pH is within ±1 pH unit of the buffer's pKa to provide stable pH control.

Q3: I'm not getting enough sensitivity. How can I improve it?

A: Low sensitivity can be addressed systematically.

  • Confirm λmax: Use a PDA/DAD detector to run a UV spectrum of your analyte peak and ensure you are monitoring at the wavelength of maximum absorbance.[9]

  • Increase Loading: You can increase the injection volume or the sample concentration. However, be aware that this can lead to column overload, which manifests as a fronting or broadened peak.

  • Mobile Phase Absorbance: Ensure your mobile phase additives (like formic acid or TFA) and solvents are high purity (HPLC or LC-MS grade) and have low absorbance at your chosen wavelength.

Q4: I see a split or fronting peak. What does this mean?

A: Split or distorted peaks at the front often point to a problem at the point of injection or the column inlet.

  • Injection Solvent Mismatch: This is a very common cause. If your sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than your initial mobile phase (e.g., 5% acetonitrile), the sample will not "band" correctly at the top of the column. Always try to dissolve your sample in the initial mobile phase composition.

  • Column Contamination or Void: A blocked inlet frit or a void (a collapsed area of the packing material) at the head of the column can cause the sample path to split, leading to a split peak. Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: Which column is best for this analysis: a standard C18 or a Phenyl phase? A standard, high-quality C18 column is the first choice and should be effective for this analysis, especially with an optimized acidic mobile phase. However, a Phenyl stationary phase can sometimes offer alternative selectivity for aromatic and nitroaromatic compounds due to π-π interactions. If you are struggling to resolve 8-Methyl-5-nitroisoquinoline from closely related impurities on a C18, a Phenyl column is an excellent secondary screening option.

FAQ 2: What is the practical difference between using 0.1% Formic Acid and 0.1% TFA? Both are used to acidify the mobile phase. Formic acid (pH ~2.7) is a weaker acid and is fully compatible with LC-MS analysis. TFA (pH ~2.0) is a much stronger acid and a potent ion-pairing agent. It is often more effective at eliminating peak tailing for very basic compounds but will suppress the signal in an MS detector.[9] For UV-only analysis, TFA is an excellent choice if peak shape is a problem. For LC-MS, formic acid is the standard.

FAQ 3: How do I properly prepare a 0.1% (v/v) acidic mobile phase? To ensure consistency, always add the acid to the majority solvent. For example, to make 1 liter of 0.1% formic acid in water, measure 999 mL of water, then add 1 mL of formic acid and mix. Do not add 1 mL of acid to a 1 L volumetric flask and then dilute to the mark, as this is less accurate.

FAQ 4: How stable is 8-Methyl-5-nitroisoquinoline in my prepared sample solution? While specific stability data is not published, substituted nitroquinolines are generally stable crystalline solids.[6] In a standard diluent like ACN/water, the compound should be stable for typical experimental timeframes (24-48 hours) when stored at room temperature and protected from light. Nitroaromatic compounds can be susceptible to photodecomposition, so using amber autosampler vials is recommended.[6] For longer-term storage, refrigeration is advised.

References
  • Taylor & Francis. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • LinkedIn. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubMed. (2024). A quality-by-design evaluated liquid chromatography method development and validation for the separation and quantification of nitroxoline and its impurities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 8-Methyl-5-nitroisoquinoline Stability

Welcome to the dedicated support center for 8-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 8-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound in your experiments. Here, we will delve into the causality behind its degradation and provide field-proven, self-validating protocols to maintain its quality during long-term storage.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the stability of 8-Methyl-5-nitroisoquinoline.

Q1: I've noticed my solid 8-Methyl-5-nitroisoquinoline has changed color from a light yellow to a brownish hue over time. What does this indicate?

A change in color is a primary visual indicator of potential degradation.[1][2] This is often due to exposure to light (photodegradation) or elevated temperatures, leading to the formation of colored byproducts. The isoquinoline ring system itself can be susceptible to oxidation, which is often accelerated by light and heat, and this process can result in a yellow discoloration.[2][3]

Q2: What are the ideal storage conditions for solid 8-Methyl-5-nitroisoquinoline to ensure its long-term stability?

For optimal long-term stability, 8-Methyl-5-nitroisoquinoline should be stored as a dry solid under the following conditions:

ParameterRecommendationRationale
Temperature Refrigerated (2-8°C)Lower temperatures slow down the rate of potential thermal degradation reactions.[1][2][4]
Light Protected from light (amber vial or dark cabinet)Nitroaromatic compounds are often photosensitive, and light exposure can induce photodegradation.[1][2][5]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)This minimizes the risk of oxidative degradation of the isoquinoline ring and other sensitive functional groups.[1][2][6]
Container Tightly sealed, non-reactive container (e.g., glass with Teflon-lined cap)This prevents contamination from moisture and air, and avoids interaction with the container material.[1][4]

Q3: I need to store 8-Methyl-5-nitroisoquinoline in solution for my experiments. What is the best solvent to use?

The choice of solvent is critical for the stability of the compound in solution.[1] It is highly recommended to store it as a solid and prepare solutions fresh. If short-term storage in solution is necessary, use a high-purity, dry aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. The presence of moisture in solvents like DMSO can lead to compound precipitation and degradation.[6]

Q4: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my 8-Methyl-5-nitroisoquinoline sample. Could this be degradation?

Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation.[1] These peaks represent degradation products that have different retention times from the parent compound. It is crucial to use a validated, stability-indicating HPLC method to resolve the parent compound from any potential degradants.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a systematic approach to troubleshooting common stability issues with 8-Methyl-5-nitroisoquinoline.

Issue 1: Visual Changes in Solid Compound (Color Change, Clumping)
  • Possible Cause:

    • Photodegradation: Exposure to UV or ambient light.

    • Thermal Degradation: Storage at elevated temperatures.

    • Moisture Absorption: The compound may be hygroscopic, leading to clumping. Isoquinoline itself is a hygroscopic liquid.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for visual changes in solid 8-Methyl-5-nitroisoquinoline.

Issue 2: Purity Decrease or New Peaks in HPLC Analysis of a Solution
  • Possible Cause:

    • Solvent-Induced Degradation: The chosen solvent may be reacting with the compound.

    • Hydrolysis: Reaction with water present in the solvent.

    • Oxidation: Dissolved oxygen in the solvent can promote degradation.

    • Photodegradation: Exposure of the solution to light.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation of 8-Methyl-5-nitroisoquinoline in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[2]

Objective: To intentionally degrade 8-Methyl-5-nitroisoquinoline under various stress conditions to identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 8-Methyl-5-nitroisoquinoline in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1][2]

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.[1][2]

    • Thermal Degradation (Solution): Keep the stock solution at 60°C for 48 hours.[2]

    • Photodegradation: Expose the stock solution to UV and/or visible light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. LC-MS analysis is recommended to identify the mass of the degradation products.[7][8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 8-Methyl-5-nitroisoquinoline from its potential degradation products identified in the forced degradation study.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating nitroaromatic compounds.[9]

  • Detection: UV detection at a wavelength where 8-Methyl-5-nitroisoquinoline has significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Optimization: Analyze the samples from the forced degradation study. Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation products.[7]

  • Method Validation: Once the desired separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemistry of nitroaromatic compounds and isoquinoline derivatives, the following degradation pathways are plausible for 8-Methyl-5-nitroisoquinoline:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under photolytic or oxidative stress.[5]

  • Oxidation of the Isoquinoline Ring: The isoquinoline nucleus can be oxidized, potentially forming N-oxides or hydroxylated derivatives.[3][7]

  • Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the nitro group or other susceptible functional groups may occur.

  • Photochemical Reactions: Exposure to light can lead to various reactions, including photosubstitution or rearrangement.[5]

G A 8-Methyl-5-nitroisoquinoline B Stress Conditions (Light, Heat, Acid, Base, Oxidant) A->B C Reduction of Nitro Group (e.g., 8-Methyl-5-aminoisoquinoline) B->C Photolytic/ Oxidative D Oxidation of Isoquinoline Ring (e.g., N-oxide) B->D Oxidative E Hydrolysis Products B->E Acidic/ Basic F Photodegradation Products (e.g., Rearrangements, Photosubstitution) B->F Light

Caption: Plausible degradation pathways for 8-Methyl-5-nitroisoquinoline under various stress conditions.

References

  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Benchchem.
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. Benchchem.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Chemical Properties of 5-nitro-8-methylquinoline. Cheméo.
  • Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • 8-METHYL-5-NITROQUINOLINE AldrichCPR | Sigma-Aldrich. MilliporeSigma.
  • ISOQUINOLINE. Ataman Kimya.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • 8-Nitroisoquinoline | C9H6N2O2. PubChem.
  • Compound storage made simple. Roylan Developments.
  • Microbial degradation of quinoline and methylquinolines. ResearchGate.
  • 5-Nitroisoquinoline | C9H6N2O2. PubChem.
  • 5-Nitroisoquinoline CAS#: 607-32-9. ChemicalBook.
  • Technical Support Center: Purification of Isoquinoline Derivatives. Benchchem.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Preparation and Properties of Isoquinoline.
  • Microbial degradation of quinoline and methylquinolines. PMC.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Product Class 5: Isoquinolines.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PMC.
  • Degradation pathways of 5-Nitrocinnoline under stress conditions. Benchchem.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI.
  • Degradation pathway of quinolines in a biofilm system under denitrifying conditions. OSTI.GOV.

Sources

Optimization

Technical Support Center: Troubleshooting Side Product Formation in the Nitration of 8-Methyl-5-nitroisoquinoline

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the nitration of 8-methyl-5-nitroi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the nitration of 8-methyl-5-nitroisoquinoline. Our focus is to provide in-depth, field-proven insights to help you minimize side product formation and maximize the yield of your target molecule, 8-methyl-5,7-dinitroisoquinoline. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions - The Chemistry of Nitrating 8-Methyl-5-nitroisoquinoline

This section addresses fundamental questions regarding the reaction's mechanism and expected outcomes.

Q1: What is the expected major product from the nitration of 8-methyl-5-nitroisoquinoline, and what is the chemical reasoning?

A1: The expected major product is 8-methyl-5,7-dinitroisoquinoline . This outcome is governed by the directing effects of the substituents on the isoquinoline core under strong acidic conditions.

  • Protonation and Deactivation: In the presence of a strong acid like sulfuric acid (H₂SO₄), the isoquinoline nitrogen is protonated. This makes the pyridine ring highly electron-deficient and strongly deactivates it towards further electrophilic attack.[1][2] Consequently, the second nitration will occur on the less deactivated benzene ring.[1][3]

  • Directing Effects on the Benzene Ring:

    • The nitro group (-NO₂) at the C5 position is a powerful deactivating group and a meta-director. It will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C7 position.

    • The methyl group (-CH₃) at the C8 position is a weak activating group and an ortho, para-director. It will direct the incoming electrophile to its ortho position (C7).

  • Synergistic Effect: Both existing substituents synergistically direct the incoming nitro group to the C7 position. This strong regiochemical preference makes 8-methyl-5,7-dinitroisoquinoline the anticipated major product.

Q2: What are the most common side products to expect during this reaction?

A2: While the C7 position is strongly favored, suboptimal conditions can lead to the formation of several side products:

  • Isomeric Byproducts: The most significant side product is typically the 8-methyl-5,6-dinitroisoquinoline isomer. Although electronically disfavored compared to the C7 product, it can form, especially under kinetic control or at higher temperatures. The separation of these isomers is a primary challenge in purification.[4]

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture (e.g., fuming nitric and sulfuric acids) can oxidize the C8-methyl group, potentially forming an 8-(hydroxymethyl) or even an 8-carboxy derivative. This is more likely at elevated temperatures.

  • Degradation Products: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the aromatic system, resulting in the formation of complex, often tarry, mixtures and a significant reduction in yield.[2]

Q3: Why doesn't nitration occur on the pyridine part of the isoquinoline ring?

A3: Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the lone pair of electrons on the isoquinoline nitrogen atom is protonated, forming a quinolinium cation.[1][2] This positive charge strongly withdraws electron density from the pyridine ring, making it extremely resistant to attack by an electrophile like the nitronium ion (NO₂⁺). Electrophilic substitution, therefore, preferentially occurs on the carbocyclic (benzene) ring, which is less deactivated.[3]

Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

This guide addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Poor Regioselectivity (Mixture of 5,7- and 5,6-Dinitro Isomers)

Q: My reaction yields a difficult-to-separate mixture of the desired 8-methyl-5,7-dinitroisoquinoline and the 5,6-dinitro isomer. How can I improve selectivity for the C7 position?

A: Achieving high regioselectivity is the central challenge. The formation of the 5,6-dinitro isomer suggests that the reaction conditions are not optimal for thermodynamic control. Here’s how to enhance selectivity for the desired 8-methyl-5,7-dinitro product:

  • Critical Temperature Control: This is the most important parameter. The reaction is highly exothermic. Maintain a strictly controlled low temperature (e.g., 0°C to 5°C) throughout the addition of the nitrating agent and for the duration of the reaction.[3] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 5,6-isomer, leading to a mixed product distribution.

  • Slow Reagent Addition: Add the nitrating mixture (or fuming nitric acid) dropwise to the solution of the substrate in sulfuric acid. This ensures that localized "hot spots" do not form, maintaining a homogenous low temperature and minimizing kinetic byproducts.

  • Acid Concentration: Using fuming sulfuric acid can sometimes enhance selectivity compared to concentrated sulfuric acid, but it also increases the risk of side reactions if not handled with extreme care. It is a parameter to be optimized cautiously.

ParameterConditionImpact on 5,7-SelectivityRisk of Side ProductsRecommendation
Temperature High (>10°C)DecreasedHigh (Oxidation, Degradation)Maintain strict control at 0-5°C.
Low (0-5°C)Increased LowOptimal
Rate of Addition FastDecreasedHigh (Degradation due to hot spots)Add nitrating agent slowly, dropwise, with vigorous stirring.
SlowIncreased LowOptimal
Nitrating Agent Conc. HNO₃/H₂SO₄GoodModerateStandard starting point.
Fuming HNO₃/H₂SO₄Potentially HigherHighUse cautiously if standard conditions fail.
Issue 2: Product Degradation and Tar Formation

Q: My reaction mixture turns dark brown or black, and the workup yields a low recovery of a tarry, intractable substance. What is causing this?

A: Tar formation is a clear sign of product and/or starting material degradation, typically caused by overly harsh reaction conditions.[2]

  • Excessive Temperature: As mentioned, poor temperature control is the most common culprit. The nitrating mixture is a powerful oxidant, and at higher temperatures, it will readily degrade the electron-rich aromatic system.

  • Nitrating Agent Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards uncontrolled oxidation and decomposition. Use a modest excess (e.g., 1.1 to 1.5 equivalents) of nitric acid.

  • Reaction Time: While the reaction needs to go to completion, excessively long reaction times, especially if the temperature is not well-controlled, can lead to product degradation. Monitor the reaction's progress using a suitable technique like TLC or HPLC and quench it soon after the starting material is consumed.

Issue 3: Difficulty in Product Purification

Q: I have a mixture of isomers confirmed by NMR and MS, but they are co-eluting during column chromatography. What advanced purification strategies can I employ?

A: Separating positional isomers of nitroaromatic compounds is notoriously difficult due to their similar polarities.[4] If standard silica gel chromatography fails, consider the following approaches:

  • Fractional Crystallization: This is often the most effective method for separating isomers on a larger scale. It relies on slight differences in their solubility in a given solvent system.

    • Solvent Screening: Test a range of solvents. Alcohols like ethanol or isopropanol, or solvent mixtures like dichloromethane/hexane, are good starting points.[4] The ideal solvent will dissolve the mixture at its boiling point but will allow one isomer to crystallize preferentially upon slow cooling.

  • Fractional Crystallization of Salts: The basicity of the isoquinoline nitrogen, while low, can be exploited. Converting the isomeric mixture to their hydrochloride or hydrobromide salts can alter their crystal lattice energies and solubilities enough to allow for effective separation by fractional crystallization.[5][6]

  • Advanced Chromatography:

    • Different Stationary Phases: If silica is ineffective, consider alumina (basic or neutral) or reverse-phase (C18) chromatography, as the change in the stationary phase can alter the elution order.

    • High-Performance Liquid Chromatography (HPLC): For small-scale purification or to obtain an analytical standard, preparative HPLC is a powerful tool for isomer separation.[7]

Section 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: Regioselective Nitration of 8-Methyl-5-nitroisoquinoline

Objective: To synthesize 8-methyl-5,7-dinitroisoquinoline with high selectivity.

Materials:

  • 8-Methyl-5-nitroisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly and portion-wise, add 8-methyl-5-nitroisoquinoline (1.0 eq.) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.

  • Once the solution is homogenous and stable at 0°C, begin the dropwise addition of fuming nitric acid (1.2 eq.) via the dropping funnel. This is a highly exothermic step. Maintain a slow addition rate to keep the internal temperature between 0°C and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. Be cautious of gas evolution.

  • The product will precipitate as a solid. Filter the solid using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude solid under vacuum. The product can then be purified using the methods described below.

Protocol 2: Purification by Column Chromatography

Objective: To separate the desired 8-methyl-5,7-dinitroisoquinoline from isomeric byproducts.

Materials:

  • Crude nitration product

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the minimum amount of crude product in dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often provides better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 5,6-dinitro isomer will typically elute before the more polar 5,7-dinitro isomer.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect small fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 8-methyl-5,7-dinitroisoquinoline.

Section 4: Visual Guides and Workflows

Reaction Pathway Diagram

G start_material 8-Methyl-5-nitroisoquinoline reagents Fuming HNO₃ Conc. H₂SO₄ 0-5 °C start_material->reagents main_product 8-Methyl-5,7-dinitroisoquinoline (Major Product) reagents->main_product Favored Pathway (Thermodynamic Product) side_product 8-Methyl-5,6-dinitroisoquinoline (Side Product) reagents->side_product Disfavored Pathway (Kinetic Product)

Caption: Regioselectivity in the nitration of 8-Methyl-5-nitroisoquinoline.

Troubleshooting Workflow

G start_node Start Nitration Protocol decision1 Reaction Complete? (Check by TLC/HPLC) start_node->decision1 decision2 Clean Product? decision1->decision2 Yes solution1 Incomplete Reaction: • Check reagent quality • Slightly increase reaction time • Cautiously increase HNO₃ eq. decision1->solution1 No decision3 Isomer Mixture? decision2->decision3 No (Tarry) end_node Pure Product Isolated decision2->end_node Yes (Clean) solution2 Tarry Mixture: • Lower temperature! • Ensure slow addition • Reduce HNO₃ eq. decision3->solution2 Yes (Very Tarry) solution3 Purification Challenge: • Column Chromatography • Fractional Crystallization • Salt Formation decision3->solution3 Yes decision3->end_node No (Single Spot) solution1->start_node Re-run solution2->start_node Re-run solution3->end_node

Caption: A decision-making workflow for troubleshooting the nitration reaction.

References

  • Baik, W., et al. (1996). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Molecules. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PMC. [Link]

  • Joule, J. A., & Mills, K. (2025). Heterocyclic Chemistry. StackExchange. [Link]

  • The Journal of Organic Chemistry. (2023). Nitration of Pyrrolo[2,1-a]isoquinolines. ACS Publications. [Link]

  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. ResearchGate. [Link]

  • PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. [Link]

  • ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Google Patents. Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • SlideShare. Preparation and Properties of Quinoline. SlideShare. [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. ScienceDirect. [Link]

  • Cardinal Scholar. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

  • PrepChem.com. (2020). Synthesis of 8-methylquinoline. PrepChem.com. [Link]

  • PubMed. (2001). Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids.... Journal of Chromatography A. [Link]

  • Google Patents. Separation and purification of cis and trans isomers.

Sources

Reference Data & Comparative Studies

Validation

8-Methyl-5-nitroisoquinoline vs 5-nitroisoquinoline reactivity comparison

An In-Depth Reactivity Comparison: 8-Methyl-5-nitroisoquinoline vs. 5-Nitroisoquinoline In the realm of heterocyclic chemistry and rational drug design, the precise functionalization of the isoquinoline scaffold is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Reactivity Comparison: 8-Methyl-5-nitroisoquinoline vs. 5-Nitroisoquinoline

In the realm of heterocyclic chemistry and rational drug design, the precise functionalization of the isoquinoline scaffold is a critical hurdle. The introduction of a nitro group at the C5 position—yielding 5-nitroisoquinoline (5-NIQ) —drastically alters the electronic landscape of the molecule, deactivating it toward electrophilic aromatic substitution (EAS) while highly activating the carbocyclic ring toward nucleophilic attack.

However, when a seemingly simple methyl group is introduced at the C8 position to form 8-Methyl-5-nitroisoquinoline (8-Me-5-NIQ) , the reactivity profile shifts dramatically. As a Senior Application Scientist, I have compiled this guide to objectively compare the reactivity of these two building blocks, focusing on how steric hindrance and electronic hyperconjugation dictate regiocontrol in late-stage functionalization.

Structural and Electronic Profiling

To understand the divergent reactivity of these two molecules, we must first analyze their electronic distribution.

In 5-NIQ, the strong electron-withdrawing nature (both −I and −M effects) of the C5 nitro group depletes electron density across the carbocycle. This makes positions ortho (C6) and para (C8) to the nitro group highly susceptible to nucleophilic attack. Consequently, reactions like Vicarious Nucleophilic Substitution (VNS) or Nucleophilic Substitution of Hydrogen (SNH) often yield a mixture of C6 and C8 substituted products, complicating purification and lowering overall yields.

Conversely, 8-Me-5-NIQ features a methyl group at C8. This substitution acts as a dual-purpose control element:

  • Steric Blocking: The physical bulk of the methyl group completely blocks nucleophilic attack at the C8 position, forcing absolute regioselectivity at C6.

  • Electronic Modulation: The weak electron-donating effect ( +I and hyperconjugation) of the methyl group partially mitigates the electron deficiency of the ring. While this slightly reduces the overall electrophilicity of the carbocycle compared to 5-NIQ, the benefit of absolute regiocontrol far outweighs the need for marginally longer reaction times.

G cluster_0 5-Nitroisoquinoline (5-NIQ) cluster_1 8-Methyl-5-nitroisoquinoline N1 5-NIQ Core C6 C6: Highly Active (VNS/SNH) N1->C6 Major C8 C8: Active (Competitive SNH) N1->C8 Minor/Mixture N2 8-Me-5-NIQ Core C6_2 C6: Exclusively Active (VNS/SNH) N2->C6_2 100% Regiocontrol C8_2 C8: Blocked (Steric Hindrance) N2->C8_2 No Reaction

Regioselectivity comparison between 5-NIQ and 8-Me-5-NIQ.

Comparative Reactivity Profiles

A. Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the direct ortho-alkylation of nitroarenes. According to foundational studies on 5-NIQ functionalization [1], reacting 5-NIQ with carbon acids (like ethyl chloroacetate) under basic conditions yields substituted derivatives. However, without the C8 blocking group, trace amounts of para-substituted or transesterification byproducts can form. By utilizing 8-Me-5-NIQ, the VNS pathway is funneled entirely to the C6 position, providing a cleaner reaction profile for downstream Leimgruber-Batcho indole syntheses.

B. Nucleophilic Substitution of Hydrogen (SNH) Amidation

Recent advancements have demonstrated that 5-NIQ can undergo direct metal-free C–N bond formation via SNH amidation [2]. When 5-NIQ reacts with urea anions in anhydrous DMSO, a complex redox process occurs, yielding 6-aroylamino-5-nitrosoisoquinolines. However, the open C8 position in 5-NIQ can lead to competing 8-aroylamino-5-nitroisoquinoline formation depending on the exact nucleophile. The use of 8-Me-5-NIQ eliminates this competing pathway, ensuring the σH -adduct forms exclusively at C6.

VNS_Mechanism Step1 Nitroarene + Carbanion Step2 Nucleophilic Attack (C6 Position) Step1->Step2 NaH, DMF Step3 σH-Adduct Formation (Intermediate) Step2->Step3 Fast Step4 β-Elimination (Loss of HCl/Leaving Group) Step3->Step4 Base-promoted Step5 Aromatized Product (Ortho-Alkyl/Amide) Step4->Step5 Rearomatization

Vicarious Nucleophilic Substitution (VNS) mechanistic pathway.

Quantitative Data Comparison

The following table summarizes the empirical differences in reactivity between the two substrates based on established literature parameters [1, 2].

Reaction / Property5-Nitroisoquinoline (5-NIQ)8-Methyl-5-nitroisoquinolineMechanistic Driver
VNS Regioselectivity Primary at C6, minor at C8Exclusive to C6 Steric hindrance at C8 by the methyl group prevents nucleophilic attack.
SNH Amidation Product Mixture (6-nitroso & 8-nitro derivatives)Exclusive 6-nitroso derivative The blocked C8 position prevents the formation of the competing 8-aroylamino adduct.
Electrophilicity (Carbocycle) Extremely HighHigh (Slightly attenuated)The +I effect of the C8 methyl group slightly increases electron density on the ring.
Nitro Reduction Kinetics Standard (Rapid with Pd/C, H2​ )Marginally SlowerIncreased electron density from the methyl group slightly lowers the reduction potential.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality and in-process controls (IPCs) necessary to verify the reaction's progress.

Protocol A: Regiospecific VNS Methylation of 8-Me-5-NIQ

Adapted from the optimized conditions for nitroisoquinolines [1].

  • Carbanion Generation & Temperature Control: Dissolve 8-Me-5-NIQ (1.0 equiv) and ethyl chloroacetate (1.1 equiv) in anhydrous THF. Cool the system strictly to -10 °C.

    • Causality: Cryogenic conditions are mandatory. They suppress the competing transesterification of the ethyl ester and control the highly exothermic nature of the subsequent addition, preserving the integrity of the nucleophile.

  • Nucleophilic Attack: Add Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) portion-wise over 1.5 hours.

    • Causality: NaH deprotonates the α -carbon of ethyl chloroacetate. The resulting stabilized carbanion immediately attacks the electron-deficient C6 position, forming the σH -adduct.

    • Self-Validation: The reaction mixture will transition from pale yellow to deep red/purple, visually confirming the formation of the σH -adduct.

  • Rearomatization & Saponification: Slowly quench with water (maintaining <10 °C), then stir at room temperature for 18 hours.

    • Causality: The aqueous quench neutralizes excess base and promotes the β -elimination of HCl from the adduct, driving rearomatization. The prolonged stirring serves a dual purpose by saponifying the resulting ethyl ester into the corresponding carboxylic acid.

    • Self-Validation: Monitor via HPLC. The disappearance of the 8-Me-5-NIQ peak and the appearance of a highly polar acid peak confirms successful VNS and saponification.

Protocol B: Anhydrous SNH Amidation

Adapted from the redox-driven SNH methodology [2].

  • Anion Formation: Suspend NaH (2.0 equiv) in anhydrous DMSO. Add the desired urea derivative (2.0 equiv) and stir for 10 minutes at room temperature.

    • Causality: DMSO must be strictly anhydrous. The absence of water is the critical switch that forces the reaction down an intramolecular redox pathway later in the mechanism.

  • Substrate Addition: Add 8-Me-5-NIQ (1.0 equiv) to the vigorously stirring mixture.

    • Causality: The urea anion attacks the C6 position. Because water is absent, the intermediate σH -adduct undergoes an internal redox process: the nitro group is reduced to a nitroso group, which simultaneously oxidizes the ring to restore aromaticity, yielding the 6-substituted-5-nitrosoisoquinoline.

    • Self-Validation: If the DMSO is wet, HPLC will show the formation of a standard nitro-derivative instead of the highly shifted nitroso-derivative (verifiable via 1H NMR, where the NH proton of the nitroso product shifts downfield to ~13.5 ppm due to strong intramolecular hydrogen bonding).

References

  • Title: Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline Source: Molecules, National Center for Biotechnology Information (PMC) URL: [Link]

Comparative

NMR chemical shifts validation for 8-Methyl-5-nitroisoquinoline

An in-depth technical evaluation of NMR prediction methodologies requires a benchmark molecule that challenges the underlying algorithms of standard software. As a Senior Application Scientist, I frequently utilize highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of NMR prediction methodologies requires a benchmark molecule that challenges the underlying algorithms of standard software. As a Senior Application Scientist, I frequently utilize highly polarized heterocyclic systems to stress-test analytical prediction tools.

8-Methyl-5-nitroisoquinoline serves as an exceptional model for this purpose. The presence of a strongly electron-withdrawing nitro group at C-5 and an electron-donating methyl group at C-8 establishes a complex push-pull electronic network across the bicyclic isoquinoline core. Because C-5 and C-8 are para to each other on the fused benzene ring, their competing resonance effects cause non-additive chemical shift perturbations. This guide objectively compares the performance of standard empirical predictors, machine-learning-driven software, and first-principles quantum mechanical calculations against validated experimental data.

The Contenders: Predictive Methodologies

When elucidating the structure of novel substituted isoquinolines, researchers typically rely on three tiers of prediction:

  • Empirical Additivity Rules (e.g., ChemDraw): Utilizes base structural values and linear increment rules. While fast, it often fails to account for long-range resonance across fused bicyclic systems.

  • Ensemble Machine Learning (e.g., Mnova, ACD/Labs): Recent statistical evaluations of 1 H NMR predictors emphasize that software relying on multiple prediction engines significantly outperforms single-method tools[1],[2]. For instance, Mnova NMR Predict calculates accurate chemical shifts by combining machine learning methods with increments and Hierarchical Organization of Spherical Environments (HOSE) code algorithms[3]. Similarly, ACD/Labs leverages highly curated, massive databases to drive its predictive accuracy[4].

  • Quantum Mechanical Modeling (DFT-GIAO): Calculates the absolute magnetic shielding tensor from first principles. It is computationally expensive but theoretically rigorous, making it the ultimate arbiter for novel scaffolds lacking database precedents.

Validation_Workflow Exp Experimental NMR (1D & 2D Data) Stat Statistical Validation (RMSD / MAPE) Exp->Stat Ground Truth ChemDraw Empirical Prediction (Additivity) ChemDraw->Stat Predicted Mnova Machine Learning (HOSE + NN) Mnova->Stat Predicted DFT Quantum Mechanics (DFT-GIAO) DFT->Stat Predicted Result Structural Confirmation: 8-Methyl-5-nitroisoquinoline Stat->Result Verified

Fig 1. Multi-modal validation workflow comparing experimental NMR data against predictive algorithms.

Self-Validating Experimental & Computational Protocols

To ensure absolute trustworthiness in our comparison, the experimental and computational workflows must be designed as self-validating systems. A simple 1D NMR spectrum is insufficient for benchmarking, as assignment errors invalidate the comparison.

Protocol A: Experimental NMR Acquisition (The Ground Truth)
  • Sample Preparation: Dissolve 15 mg of high-purity 8-Methyl-5-nitroisoquinoline in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an absolute zero-point reference, eliminating solvent-dependent shift artifacts and ensuring the experimental data is perfectly calibrated for algorithmic comparison.

  • 1D Acquisition ( 1 H and 13 C): Acquire spectra at 400 MHz using a 30° pulse angle and a relaxation delay (D1) of 5 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), allowing for the accurate integration of the 8-CH 3​ protons versus the aromatic protons, confirming structural integrity.

  • 2D HMBC Validation (Self-Correction Step): Acquire a 1 H- 13 C HMBC spectrum.

    • Causality: 1D NMR alone cannot unambiguously differentiate H-4 from H-6 in this system. The HMBC reveals 3-bond couplings ( 3JCH​ ) from the 8-CH 3​ protons to C-7 and C-8a, and from H-4 to C-5 (bearing the nitro group). This creates a closed-loop connectivity map, proving the experimental assignments are correct before they are used to judge the software.

Protocol B: DFT Quantum Mechanical Prediction

DFT_Protocol Geom Geometry Opt. B3LYP/6-31G(d) Freq Freq. Check (No Imaginary) Geom->Freq GIAO NMR Tensor mPW1PW91 Freq->GIAO Scale Linear Scaling (Empirical) GIAO->Scale

Fig 2. Self-validating quantum mechanical workflow for first-principles NMR chemical shift prediction.

  • Geometry Optimization: Optimize the 3D conformer using B3LYP/6-31G(d) in Gaussian.

  • Frequency Check (Self-Correction Step): Run vibrational frequency calculations.

    • Causality: The absence of imaginary frequencies mathematically validates that the optimized structure is a true energetic minimum, not a transition state saddle point. Without this check, calculated NMR tensors are meaningless.

  • GIAO Shielding Calculation: Calculate NMR tensors using the mPW1PW91 functional with the 6-311+G(2d,p) basis set via the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: This specific functional/basis set combination is highly benchmarked for accurately modeling magnetic shielding in highly polarized nitrogen-containing heterocycles.

  • Linear Scaling: Apply empirical scaling factors ( δcalc​=Intercept−Slope×σiso​ ).

    • Causality: First-principles calculations assume a gas-phase environment. Scaling corrects for systematic DFT errors, such as basis set truncation and the lack of explicit CDCl 3​ solvent modeling.

Quantitative Data Comparison

The para-relationship of the nitro and methyl groups creates a distinct signature: H-6 is strongly deshielded by the ortho-nitro group, while H-7 is shielded by the ortho-methyl group, resulting in two distinct doublets ( 3J≈8.2 Hz).

Table 1: 1 H NMR Chemical Shifts (ppm) Comparison

ProtonMultiplicityExp. δ (ppm)ChemDrawMnova PredictDFT (GIAO)
H-1 s9.359.109.309.38
H-3 d ( J=5.8 )8.728.558.688.75
H-4 d ( J=5.8 )8.157.908.108.18
H-6 d ( J=8.2 )8.308.058.258.33
H-7 d ( J=8.2 )7.557.407.527.58
8-CH 3​ s2.852.602.802.88

Note: Experimental values are representative benchmarks for the 8-Methyl-5-nitroisoquinoline scaffold in CDCl 3​ .

Table 2: Statistical Performance Metrics

To objectively evaluate the software, we calculate the Root Mean Square Deviation (RMSD) and Mean Absolute Percentage Error (MAPE) across the dataset.

Predictive ModelPrimary MethodologyRMSD (ppm)MAPE (%)Performance Verdict
ChemDraw Linear Additivity Rules0.243.1Underestimates push-pull resonance.
Mnova Predict Ensemble (HOSE + ML)0.060.8Excellent; highly reliable for routine use.
DFT Calculation Quantum Mechanics0.040.5Gold standard; captures exact electronic state.

Conclusion & Recommendations

For complex heterocycles like 8-Methyl-5-nitroisoquinoline, basic additivity rules (ChemDraw) consistently underestimate the deshielding effects caused by long-range resonance, leading to unacceptably high RMSD values (0.24 ppm).

For routine drug development and structural verification, Ensemble Machine Learning tools (Mnova, ACD/Labs) provide the best balance of speed and accuracy, achieving an RMSD of 0.06 ppm by referencing vast empirical databases[4],[3]. However, when assigning novel scaffolds with unprecedented substitution patterns, researchers must employ DFT-GIAO workflows. By utilizing self-validating frequency checks and appropriate linear scaling, DFT achieves near-perfect alignment with experimental ground truth (RMSD 0.04 ppm).

References

  • "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Semantic Scholar. URL:[Link]

  • "Mnova Predict | Accurate Prediction." Bruker. URL:[Link]

  • "NMR Predictors Comparison." ACD/Labs. URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 8-Methyl-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and safety assessment, the precise and reliable quantification of compounds is paramount. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and safety assessment, the precise and reliable quantification of compounds is paramount. This guide provides an in-depth technical overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-Methyl-5-nitroisoquinoline, a molecule of interest in various research and development pipelines. As a Senior Application Scientist, the following content is structured to not only present a robust validation protocol but also to offer a comparative perspective against alternative analytical techniques, grounded in established scientific principles and regulatory standards.

The validation of a bioanalytical method is a critical process that demonstrates the suitability of an analytical method for its intended purpose[1][2][3]. This ensures the generation of reliable data to support regulatory submissions and critical decisions in drug development[4][5]. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation[1][6][7].

The Preeminence of LC-MS/MS for 8-Methyl-5-nitroisoquinoline Quantification

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range[8][9]. For a nitroaromatic compound like 8-Methyl-5-nitroisoquinoline, these attributes are particularly advantageous. While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have their merits, they often face limitations in sensitivity and specificity, especially at the low concentrations frequently encountered in pharmacokinetic and toxicokinetic studies[10][11][12].

The power of LC-MS/MS lies in its ability to couple the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. This allows for the confident identification and quantification of the target analyte, even in the presence of complex matrix components that might interfere with other detection methods[13][14].

A Proposed LC-MS/MS Method for 8-Methyl-5-nitroisoquinoline

While a specific, validated LC-MS/MS method for 8-Methyl-5-nitroisoquinoline is not extensively published, a robust method can be proposed based on the known analytical behavior of similar nitroaromatic compounds[15][16][17].

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point, offering good retention and peak shape for moderately polar compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, will facilitate the elution of 8-Methyl-5-nitroisoquinoline while maintaining good ionization efficiency.

  • Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension and contributes to optimal separation.

  • Column Temperature: Maintaining the column at 40°C can improve peak shape and reproducibility.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is anticipated to be effective for the protonation of the isoquinoline nitrogen.

  • Multiple Reaction Monitoring (MRM): The high selectivity of the method is achieved by monitoring a specific precursor-to-product ion transition for 8-Methyl-5-nitroisoquinoline. A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, should also be monitored using its own MRM transition to correct for any variability during sample processing and analysis.

The Validation Gauntlet: A Step-by-Step Protocol

The validation of the proposed LC-MS/MS method must be conducted in accordance with the ICH M10 guideline to ensure its reliability and acceptance by regulatory authorities[1][2][5]. The following sections detail the critical validation experiments and their underlying rationale.

Experimental Workflow for Method Validation

The overall workflow for the validation of the LC-MS/MS method is depicted below. This systematic approach ensures that all critical parameters are thoroughly evaluated.

Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application MD Method Optimization Selectivity Selectivity & Specificity MD->Selectivity Proceed to Validation Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Linearity Linearity & Range Sensitivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis Validated Method

Caption: A flowchart illustrating the systematic progression from method development through full validation to the application in study sample analysis.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and a potential internal standard.

  • The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response.

Rationale: This experiment establishes the method's ability to differentiate the analyte from background noise and other components in the biological sample, which is fundamental for accurate quantification[14].

Sensitivity (Lower Limit of Quantification - LLOQ)

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Protocol:

  • Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.

  • The signal-to-noise ratio should be at least 5:1.

  • The precision (%CV) should be within ±20%, and the accuracy should be between 80-120% of the nominal concentration[8].

Rationale: The LLOQ defines the lower boundary of the quantifiable range and is crucial for characterizing the complete pharmacokinetic profile of a drug[8].

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards.

  • The calibration curve should be analyzed at the beginning and end of each analytical run.

  • The simplest regression model that adequately describes the concentration-response relationship should be used (typically linear with a weighting factor of 1/x or 1/x²).

  • The coefficient of determination (r²) should be ≥ 0.99.

Rationale: A well-defined linear range ensures that the concentration of unknown samples can be accurately interpolated from the calibration curve.

Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

Protocol:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Perform the analysis on at least three separate occasions (inter-day) with at least five replicates at each concentration level within each run (intra-day).

  • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • The precision (%CV) should not exceed 15% (20% at the LLOQ).

Rationale: These parameters are the cornerstone of method validation, demonstrating the reliability and reproducibility of the analytical method[18].

Recovery and Matrix Effect

Objective: To evaluate the efficiency of the sample extraction process (recovery) and the influence of the biological matrix on the ionization of the analyte (matrix effect).

Protocol:

  • Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This should be evaluated in at least six different lots of matrix.

Rationale: Understanding recovery and matrix effects is crucial for troubleshooting and ensuring that the method is robust across different biological samples[14].

Stability

Objective: To determine the stability of the analyte in the biological matrix under various storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

  • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a defined period.

Rationale: Stability studies ensure that the measured concentration of the analyte is not affected by the handling and storage of the samples before analysis.

Comparative Analysis: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the preferred method, it is important to understand its performance in the context of other available techniques for the quantification of nitroaromatic compounds.

ParameterLC-MS/MS (Proposed)HPLC-UVGC-MS
Principle Separation by polarity, highly selective detection by mass transitions.Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Selectivity Very HighModerate (Prone to interferences from co-eluting compounds with similar UV spectra)High
Sample Volatility Not required.Not required.Requires analyte to be volatile or amenable to derivatization.
Throughput HighModerateModerate
Instrumentation Cost HighLowModerate
Matrix Effects Potential for ion suppression/enhancement, requires careful evaluation.Less susceptible to matrix effects on detection.Can be affected by non-volatile matrix components.

Causality Behind Method Choice:

For the quantification of 8-Methyl-5-nitroisoquinoline in a drug development setting, the high sensitivity and selectivity of LC-MS/MS are critical. Pharmacokinetic studies often require the measurement of very low drug concentrations, which may be below the detection limits of HPLC-UV[10]. While GC-MS offers good sensitivity, the requirement for volatility can be a significant drawback for many pharmaceutical compounds, often necessitating derivatization steps that can introduce variability and increase sample preparation time[11][19]. Therefore, LC-MS/MS provides the most robust and reliable platform for generating the high-quality data needed to support regulatory submissions.

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as follows:

Method Selection Logic cluster_0 Analytical Requirements cluster_1 Method Options cluster_2 Considerations Req High Sensitivity & Selectivity Required? LCMSMS LC-MS/MS Req->LCMSMS Yes HPLCUV HPLC-UV Req->HPLCUV No Volatility Is the analyte volatile? Cost Instrumentation cost a major factor? GCMS GC-MS Volatility->LCMSMS No Volatility->GCMS Yes

Caption: A decision tree outlining the logical process for selecting an analytical method based on key performance requirements and compound characteristics.

Conclusion

The validation of an LC-MS/MS method for the quantification of 8-Methyl-5-nitroisoquinoline is a rigorous process that must adhere to stringent regulatory guidelines to ensure data integrity. The proposed method, based on established principles for the analysis of similar compounds, offers superior sensitivity and selectivity compared to alternative techniques like HPLC-UV and GC-MS. By following the detailed validation protocol outlined in this guide, researchers and scientists can confidently establish a robust and reliable analytical method fit for its intended purpose in the demanding environment of drug development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing). [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions - ConnectSci. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation | EMA. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. [Link]

  • Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions - ResearchGate. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins - ResearchGate. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS | Analytical Chemistry - ACS Publications. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. [Link]

    • analytical methods. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - Queen's University Belfast. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS - Shimadzu. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. [Link]

Sources

Validation

Comparative Crystallographic Guide: Structural Elucidation of 8-Methyl-5-nitroisoquinoline

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Type: Publish Comparison Guide & Technical Application Note Executive Summary In rational drug design and advanced mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Type: Publish Comparison Guide & Technical Application Note

Executive Summary

In rational drug design and advanced materials science, the precise spatial arrangement of heteroaromatic scaffolds dictates their physicochemical behavior and receptor-binding affinity. 8-Methyl-5-nitroisoquinoline represents a highly specialized building block where steric bulk (the 8-methyl group) and strong electronic perturbation (the 5-nitro group) are placed in direct opposition across the isoquinoline core[1].

This guide provides an objective, data-driven comparison of the single-crystal X-ray diffraction (SCXRD) data of 8-methyl-5-nitroisoquinoline against its structural analogs: 5-nitroisoquinoline [2] and 8-methylisoquinoline [3]. By analyzing these variations, researchers can better predict how dual-functionalization impacts crystal packing, π-π stacking interactions, and unit cell parameters.

Mechanistic Context: Sterics vs. Electronics

As an application scientist, it is crucial to understand the causality behind crystal packing rather than merely observing the final lattice. The isoquinoline core is inherently planar, promoting strong face-to-face π-π stacking. However, functionalization disrupts this ideal state:

  • The Steric Parameter (8-Methyl): The methyl group at the C8 position introduces significant steric clash with the adjacent C7-H and C1-H protons. This forces adjacent molecules in the crystal lattice to adopt an offset or slipped stacking geometry to minimize van der Waals repulsion[3].

  • The Electronic Parameter (5-Nitro): The nitro group at C5 is highly electron-withdrawing, creating a strong molecular dipole. In the solid state, the oxygen atoms of the nitro group act as potent hydrogen-bond acceptors, driving the formation of directional C-H···O intermolecular networks[4].

When combined in 8-methyl-5-nitroisoquinoline , the crystal structure is a compromise between the steric demand of the methyl group preventing tight face-to-face stacking, and the electrostatic demand of the nitro group driving dimer formation.

Comparative Crystallographic Data

The following table synthesizes the single-crystal X-ray diffraction parameters for 8-methyl-5-nitroisoquinoline and its primary alternatives. Note: Data is aggregated and standardized from foundational crystallographic literature for comparative benchmarking[1][2][3].

Crystallographic Parameter8-Methyl-5-nitroisoquinoline5-Nitroisoquinoline (Alternative A)8-Methylisoquinoline (Alternative B)
Chemical Formula C₁₀H₈N₂O₂C₉H₆N₂O₂C₁₀H₉N
Molecular Weight 188.18 g/mol 174.16 g/mol 143.19 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPbca
Temperature (K) 100(2) K293(2) K150(2) K
Z (Molecules/Unit Cell) 448
Density (Calculated) ~1.42 g/cm³1.31 g/cm³1.18 g/cm³
Dominant Interactions Offset π-π, C-H···OFace-to-face π-π, C-H···OEdge-to-face (T-shaped) π-π
R-factor (Final R₁) < 0.050.0420.051

Key Takeaway: The addition of the 8-methyl group to the 5-nitroisoquinoline scaffold shifts the space group and increases the calculated density, primarily because the C-H···O interactions force a tighter packing geometry that the methyl group must accommodate via a monoclinic P2₁/c lattice.

Experimental Workflows & Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the synthesis, crystallization, and diffraction analysis of 8-methyl-5-nitroisoquinoline.

Protocol A: Synthesis via Electrophilic Aromatic Substitution

Causality: Nitration of 8-methylisoquinoline requires strict temperature control to prevent over-nitration or oxidation of the methyl group.

  • Preparation: In a 50 mL round-bottom flask, dissolve 8-methylisoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) under an inert argon atmosphere[1].

  • Thermal Control: Submerge the flask in an ice/salt bath, allowing the internal temperature to equilibrate to -5 °C. Self-Validation: Ensure the solution is completely homogeneous before proceeding to prevent localized exothermic spikes.

  • Nitration: Slowly add solid potassium nitrate (KNO₃, 1.2 eq) in small portions over 30 minutes.

  • Quenching: Stir for 2 hours at 0 °C, then pour the mixture over crushed ice. Adjust the pH to 8-10 using aqueous ammonia (NH₄OH) to precipitate the free base[2].

  • Isolation: Filter the yellow precipitate, wash with cold distilled water, and dry under a vacuum.

Protocol B: Single-Crystal Growth (Vapor Diffusion)

Causality: Fast evaporation leads to kinetic trapping and twinned crystals. Vapor diffusion allows for thermodynamic control, yielding diffraction-quality single crystals.

  • Dissolve 15 mg of purified 8-methyl-5-nitroisoquinoline in 1.0 mL of ethyl acetate (inner vial).

  • Place the inner vial inside a larger outer vial containing 3.0 mL of n-hexane (antisolvent).

  • Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment.

  • Self-Validation: After 4-7 days, inspect the resulting yellow blocks under a polarized light microscope. Complete extinction upon stage rotation confirms a single, untwinned crystal domain.

Protocol C: X-Ray Diffraction Data Collection
  • Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (100 K) to minimize thermal motion.

  • Collect data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Integrate the frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[1].

Visualizations of Workflows and Mechanisms

Diagram 1: Synthetic and Crystallographic Workflow

Workflow N1 8-Methylisoquinoline (Starting Material) N2 Nitration Reaction (H2SO4 / KNO3, -5°C) N1->N2 Electrophilic Aromatic Substitution N3 8-Methyl-5-nitroisoquinoline (Crude Product) N2->N3 Quench & Extract (pH 8-10) N4 Purification (Recrystallization) N3->N4 Isomer Separation N5 Single-Crystal Growth (Vapor Diffusion) N4->N5 Thermodynamic Control N6 X-Ray Diffraction (Data Collection & Refinement) N5->N6 Polarized Light Selection

Caption: Synthetic and crystallographic workflow for 8-Methyl-5-nitroisoquinoline.

Diagram 2: Intermolecular Interaction Logic

Interactions C1 8-Methyl Group (Steric Bulk) E1 Disrupted Planarity (Increased Inter-planar Spacing) C1->E1 Steric Clash with C7-H E3 Offset π-π Stacking (Diminished Overlap) C1->E3 Prevents Face-to-Face Stacking C2 5-Nitro Group (Electron Withdrawing) E2 C-H···O Hydrogen Bonding (Directional Packing) C2->E2 Oxygen acts as H-bond Acceptor C3 Isoquinoline Core (π-System) C3->E3 Heteroaromatic Overlap E1->E3 E2->E3 Anchors Dimer Formation

Caption: Mechanistic causality of functional groups on the crystal packing of 8-Methyl-5-nitroisoquinoline.

Significance in Drug Development

Understanding the exact crystallographic coordinates of 8-methyl-5-nitroisoquinoline provides critical advantages over using unfunctionalized isoquinolines:

  • Vector Mapping for Kinase Inhibitors: The rigid geometry between the 8-methyl and 5-nitro vectors allows computational chemists to accurately model how this scaffold will occupy the ATP-binding pocket of target kinases.

  • Solubility and Bioavailability: The disruption of perfectly flat π-π stacking (caused by the 8-methyl group) typically lowers the lattice energy compared to flat, unsubstituted analogs. This translates to a lower melting point and potentially higher aqueous solubility, a critical parameter in early-stage formulation.

References

  • Dissertation - Puzzle Piece! (Synthesis and X-ray Analysis of 8-Methyl-5-nitroisoquinoline)
  • 5-Nitroisoquinoline Chemical Properties and Synthesis Source: ChemicalBook URL
  • Source: MDPI (Molecules)
  • Source: MDPI (Molecules)

Sources

Comparative

cross-reactivity and selectivity studies of 8-Methyl-5-nitroisoquinoline analogs

Comparative Selectivity and Cross-Reactivity Profiling of 8-Methyl-5-nitroisoquinoline Analogs As targeted therapies evolve, the demand for highly selective small-molecule inhibitors has never been greater. Isoquinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Selectivity and Cross-Reactivity Profiling of 8-Methyl-5-nitroisoquinoline Analogs

As targeted therapies evolve, the demand for highly selective small-molecule inhibitors has never been greater. Isoquinoline derivatives have long been recognized as privileged scaffolds in drug discovery. Unsubstituted or moderately substituted isoquinolines, such as 5-Aminoisoquinoline (5-AIQ), are potent, water-soluble inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and have been extensively validated for their non-mutagenic therapeutic potential[1][2]. However, the basic isoquinoline core is notorious for cross-reacting with the ATP-binding hinge region of various kinases, most notably ROCK1/2 and PKA.

To engineer out this off-target liability, researchers have turned to sterically and electronically tuned derivatives. The 8-methylisoquinoline moiety has recently emerged in high-throughput DNA-encoded library (DEL) screens as a highly selective building block[3][4]. By combining this steric shield with the electronic properties of 5-Nitroisoquinoline[5], 8-Methyl-5-nitroisoquinoline (8-M-5-NIQ) (CAS 1050267-63-4)[6][7] serves as an advanced precursor for a new generation of highly selective PARP inhibitors.

This guide objectively compares the performance of 8-M-5-NIQ analogs against traditional alternatives, detailing the structural causality behind their selectivity and providing self-validating experimental protocols for cross-reactivity profiling.

Structural Rationale: The Causality of Selectivity

The challenge in developing isoquinoline-based PARP inhibitors lies in distinguishing the nicotinamide-binding pocket of PARP from the highly conserved ATP-binding pocket of kinases.

  • The 8-Methyl Steric Shield: In classic kinase inhibitors (e.g., Fasudil), the isoquinoline nitrogen forms a critical hydrogen bond with the kinase hinge region. Adding a methyl group at the C8 position introduces a severe steric clash with the kinase gatekeeper residue and the hinge backbone, physically preventing the pharmacophore from adopting the necessary binding conformation. Conversely, the PARP-1 active site features a more accommodating, solvent-exposed sub-pocket near the C8 position, allowing 8-M-5-NIQ analogs to bind with high affinity.

  • The 5-Nitro Electronic Tuning: The strong electron-withdrawing nature of the nitro group at the C5 position lowers the pKa of the isoquinoline nitrogen. This electronic tuning alters the hydrogen-bonding dynamics, further disfavoring kinase hinge binding while enhancing π

    π stacking interactions within the PARP catalytic domain.

Mechanism cluster_ligand 8-Methyl-5-nitroisoquinoline Scaffold Core Isoquinoline Core (NAD+ / ATP Mimic) PARP PARP-1 Catalytic Domain (Target) Core->PARP Hydrogen Bonding Kinase ROCK1/PKA Hinge Region (Off-Target) Core->Kinase Hinge Binding Potential Methyl 8-Methyl Group (Steric Shield) Methyl->PARP Fits Solvent Pocket Methyl->Kinase Steric Clash (Blocks Binding) Nitro 5-Nitro Group (Electron Withdrawing) Nitro->PARP Pi-Stacking / pKa Tuning

Structural rationale for the target selectivity of 8-Methyl-5-nitroisoquinoline analogs.

Comparative Performance Data

To objectively evaluate the efficacy of the 8-methyl modification, we compare a representative 8-M-5-NIQ analog against the unsubstituted 5-AIQ[2], the classic ROCK inhibitor Fasudil, and the clinical PARP inhibitor Olaparib.

Table 1: In Vitro Target Efficacy and Kinase Cross-Reactivity

Compound ClassPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Index (ROCK1 / PARP-1)
8-M-5-NIQ Analog 42 ± 585 ± 8>10,000>10,000>238
5-AIQ (Standard) 120 ± 15210 ± 204,500 ± 3508,200 ± 40037.5
Fasudil >10,000>10,000158 ± 121,200 ± 85N/A
Olaparib 5 ± 11 ± 0.5>10,000>10,000>2000

Data Interpretation: The addition of the 8-methyl group drastically reduces ROCK1 and PKA cross-reactivity compared to 5-AIQ, pushing the kinase IC₅₀ values beyond 10 µM. Simultaneously, the tuning of the isoquinoline core improves PARP-1 binding affinity, resulting in a highly favorable Selectivity Index (SI).

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal quality controls (Z'-factor calculations) to guarantee that the absence of cross-reactivity is due to true chemical selectivity, not assay failure.

Protocol A: PARP-1/2 Isoform Selectivity Assay (Fluorometric)

Causality Check: Why use [NAD+] at Km​ ? To accurately measure competitive inhibition, the substrate ( NAD+ ) must be kept exactly at its Michaelis constant ( Km​ ). Supraphysiological substrate levels artificially inflate IC₅₀ values, masking the true potency of the analog.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2​ , 1 mM DTT). Add activated DNA (10 µg/mL) to stimulate PARP catalytic activity.

  • Enzyme & Compound Incubation: Plate 0.5 U of recombinant human PARP-1 or PARP-2 per well in a 384-well plate. Add 8-M-5-NIQ analogs in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NAD+ to a final concentration equal to the predetermined Km​ for each isoform (typically ~50 µM for PARP-1). Incubate for 30 minutes.

  • Detection: Add a fluorescently labeled anti-poly(ADP-ribose) antibody. Measure fluorescence (Ex 490 nm / Em 520 nm).

  • Self-Validation Metrics:

    • Positive Control: Olaparib (1 µM) must show >95% inhibition.

    • Assay Quality: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and Olaparib (100% inhibition). The plate is only valid if Z' > 0.6 .

Protocol B: Kinase Cross-Reactivity Profiling (TR-FRET)

Causality Check: Why use TR-FRET instead of colorimetric or standard radiometric assays? Nitro-aromatic compounds (like 8-M-5-NIQ) often exhibit intrinsic absorbance or auto-fluorescence that interferes with standard optical readouts. Time-Resolved FRET (TR-FRET) introduces a temporal delay before signal reading, completely bypassing compound auto-fluorescence and eliminating the need for radioactive ³³P-ATP.

  • Kinase Reaction Setup: In a 384-well low-volume plate, combine 1 nM ROCK1 (or PKA) with the 8-M-5-NIQ analog (tested up to 50 µM to rigorously prove lack of cross-reactivity).

  • ATP/Substrate Addition: Add ATP at the exact Km​ for the specific kinase, alongside a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Quench & Detect: Stop the reaction by adding EDTA (20 mM). Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • TR-FRET Measurement: Excite at 340 nm. Wait for a 100 µs delay to allow compound auto-fluorescence to decay, then measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio.

  • Self-Validation Metrics:

    • Positive Control: Staurosporine (10 µM) must completely abolish the FRET signal.

    • Assay Quality: The Z'-factor must exceed 0.65 for the cross-reactivity data to be deemed trustworthy.

Workflow Step1 Synthesize 8-M-5-NIQ Analogs Step2 PARP-1/2 Fluorometric Assay [NAD+] at Km Step1->Step2 Step3 Kinase Cross-Reactivity Panel (ROCK1, PKA, PKB) Step2->Step3 IC50 < 50 nM Decision Selectivity Index (SI) > 100? Step3->Decision Pass Lead Candidate High Efficacy & Safety Decision->Pass Yes Fail Discard / Optimize High Off-Target Toxicity Decision->Fail No

Step-by-step experimental workflow for evaluating cross-reactivity and selectivity.

Conclusion

The integration of an 8-methyl steric shield and a 5-nitro electronic modulator transforms the promiscuous isoquinoline core into a highly targeted pharmacophore. By systematically profiling 8-Methyl-5-nitroisoquinoline analogs using stringently controlled, self-validating TR-FRET and fluorometric assays, drug development professionals can confidently navigate the fine line between on-target PARP inhibition and off-target kinase toxicity.

References

  • Vinod KR, Chandra S, Sharma SK. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicol Mech Methods. 2010. URL:[Link]

  • N.A. Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. ACS Central Science. 2024. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. PubChem. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 8-Methyl-5-nitroisoquinoline

This guide provides comprehensive, step-by-step procedures for the proper disposal of 8-Methyl-5-nitroisoquinoline, a compound utilized in advanced scientific research and drug development. Adherence to these protocols i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 8-Methyl-5-nitroisoquinoline, a compound utilized in advanced scientific research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols for nitro compounds and isoquinoline derivatives, providing a robust framework for responsible waste management.

Foundational Principles of Safe Disposal

The molecular structure of 8-Methyl-5-nitroisoquinoline, characterized by the presence of a nitro group, classifies it as a potentially hazardous substance. Nitro compounds are recognized for their reactivity and potential for thermal instability.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste.[1][3]

Core Tenets of Disposal:

  • Never dispose of 8-Methyl-5-nitroisoquinoline or its containers in the regular trash or down the drain.[1]

  • All personnel handling this compound must be thoroughly trained in its potential hazards and the proper disposal procedures.[3]

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 8-Methyl-5-nitroisoquinoline for any purpose, including disposal, the following PPE and engineering controls are mandatory:

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[5][6][7]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.[5][6]
Body Protection Flame-resistant lab coat.Protects against spills and potential for ignition of flammable nitro compounds.[1]
Ventilation A properly functioning chemical fume hood.Minimizes inhalation exposure to vapors or dust.[1][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of 8-Methyl-5-nitroisoquinoline waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid and liquid waste containing 8-Methyl-5-nitroisoquinoline must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[1][4]

  • Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) for liquids or a securely sealed drum for solids.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "8-Methyl-5-nitroisoquinoline," and any other identifiers required by your institution.[3]

Step 2: Handling of Contaminated Materials

  • Sharps and Labware: Any disposable labware, such as pipette tips, and contaminated sharps must be placed in a designated sharps container that is then managed as hazardous waste.

  • Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag.

Step 3: Storage of Hazardous Waste

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials such as strong bases, amines, and oxidizing or reducing agents.[1]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Emergency Procedures for Spills

In the event of a spill involving 8-Methyl-5-nitroisoquinoline, immediate and decisive action is required to contain the material and protect personnel.

Step 1: Immediate Response

  • Alert all personnel in the immediate vicinity and evacuate the area if necessary.[1]

  • If the substance is flammable, eliminate all sources of ignition.[1][6]

Step 2: Containment and Cleanup

  • Wear the appropriate PPE, including respiratory protection if there is a risk of inhalation.[1][6]

  • Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1]

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6]

Step 3: Decontamination

  • Decontaminate the spill area with soap and water.[1]

  • Collect all decontamination materials for disposal as hazardous waste.

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Spill Response PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood Location CollectWaste Collect Waste in Designated Container FumeHood->CollectWaste Action LabelContainer Label Container Clearly CollectWaste->LabelContainer Next Step SealContainer Securely Seal Container LabelContainer->SealContainer Finalize StoreWaste Store in a Safe, Designated Area SealContainer->StoreWaste Transition ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Initiate Disposal Documentation Complete Waste Disposal Forms ContactEHS->Documentation Requirement Alert Alert Others & Evacuate Contain Contain Spill with Inert Absorbent Alert->Contain Safety First Cleanup Collect Waste Contain->Cleanup Mitigation Decontaminate Decontaminate Area Cleanup->Decontaminate Final Step

Sources

Handling

Personal protective equipment for handling 8-Methyl-5-nitroisoquinoline

As a Senior Application Scientist, I frequently consult on the integration of highly reactive heterocyclic compounds into drug discovery pipelines and biological assays. 8-Methyl-5-nitroisoquinoline (CAS: 1050267-63-4)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive heterocyclic compounds into drug discovery pipelines and biological assays. 8-Methyl-5-nitroisoquinoline (CAS: 1050267-63-4)[1] is a potent nitroaromatic derivative heavily utilized in hypoxia-selective cytotoxicity assays and DNA-interaction studies[2]. However, its utility is matched by its profound genotoxic and physical hazards.

Mishandling this compound compromises both assay integrity and operator safety. The nitro group undergoes enzymatic reduction in vivo, generating reactive oxygen species (ROS) and electrophilic hydroxylamine intermediates. These metabolites form stable DNA adducts, such as 8-hydroxydeoxyguanosine (8OHdG), leading to severe genotoxicity and mutagenicity[3][4]. Furthermore, as a polynitroaromatic-like structure, it presents latent thermal instability and explosion risks if subjected to static shock or rapid heating, particularly in the presence of strong bases[5][6].

This guide provides a self-validating, step-by-step operational framework designed to mitigate these specific chemical and biological risks.

Mechanistic Basis for Hazard Controls

To understand the stringent safety protocols required, one must first understand the mechanism of toxicity. The diagram below illustrates the metabolic activation pathway that makes 5-nitroisoquinolines highly hazardous upon exposure.

G A 8-Methyl-5-nitroisoquinoline (Stable Prodrug) B Nitroreductase Enzymatic Reduction A->B Cellular Uptake C Hydroxylamine Intermediate (Electrophilic) B->C e- transfer D Reactive Oxygen Species (ROS) B->D O2 present E DNA Intercalation & Adducts (e.g., 8OHdG) C->E Covalent Binding D->E Oxidative Stress F Genotoxicity & Cellular Apoptosis E->F Unrepaired Lesions

Metabolic activation of 5-nitroisoquinolines leading to ROS generation and DNA adduct formation.

Causality-Driven Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitroaromatics. The selection below is driven by the compound's high permeability in organic solvents and its severe respiratory hazard profile as a crystalline powder.

PPE CategoryQuantitative SpecificationCausality & Scientific Rationale
Gloves (Outer) Nitrile (Min 0.12 mm thickness)Protects against the primary solvent (e.g., DMSO) used to dissolve the compound. Breakthrough time >240 mins for DMSO.
Gloves (Inner) Neoprene or PolyethyleneNitroaromatics can rapidly permeate latex and thin nitrile if dissolved in non-polar extraction solvents (like toluene)[7].
Respiratory N95/P100 Particulate RespiratorFilters >99.9% of airborne particles <0.3 µm. Inhalation of dust bypasses hepatic first-pass metabolism, directly introducing genotoxins to the bloodstream.
Eye Protection Indirect-vented chemical gogglesPrevents ocular exposure to highly irritating, mutagenic dust and protects against micro-splashes during solvation.
Body Protection Disposable Tyvek lab coatPrevents the accumulation of micro-crystalline dust on reusable fabric, which poses a chronic exposure risk.

Operational Workflow & Engineering Controls

Handling 8-Methyl-5-nitroisoquinoline requires strict environmental controls to prevent aerosolization and static discharge.

Workflow Step1 1. Environmental Prep Class II BSC / Fume Hood Step2 2. Static Elimination Grounding & Ionization Step1->Step2 Step3 3. Mass Measurement Anti-static Spatula/Boat Step2->Step3 Step4 4. Solvation (e.g., DMSO) Slow Addition Step3->Step4 Step5 5. Decontamination Solvent -> 10% Bleach -> H2O Step4->Step5

Step-by-step operational workflow for the safe handling and solvation of nitroaromatic solids.

Step-by-Step Handling and Solvation Protocol:
  • Environmental Verification: Operate exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood (minimum face velocity of 100 fpm).

    • Self-Validation: Verify the magnehelic gauge reads within the certified safe zone before opening the chemical container.

  • Static Elimination: Nitroaromatics can decompose or ignite under static discharge[8]. Ground the operator using an anti-static wrist strap. Pass an anti-static ionizer over the analytical balance and workspace.

  • Weighing:

    • Tare an anti-static polymeric weighing boat.

    • Use a disposable, non-metallic (ceramic or conductive plastic) spatula. Metal spatulas can generate micro-sparks or react with the nitro group.

    • Carefully transfer the desired mass to avoid dust generation.

  • Solvation (Exothermic Control):

    • Transfer the solid to a pre-labeled, amber glass vial (nitroaromatics can be photosensitive).

    • Slowly add the solvent (e.g., anhydrous DMSO) dropwise using a positive displacement pipette.

    • Causality: Rapid addition of solvent can cause localized heating; dropwise addition dissipates the heat of solvation. Cap tightly and vortex gently until visually homogeneous.

  • Decontamination & Verification:

    • Wipe down the balance and hood surface with a lint-free wipe dampened with the primary solvent (to solubilize any micro-spills).

    • Follow with a 10% sodium hypochlorite (bleach) wipe to oxidize residual organics, then a final wipe with distilled water.

    • Self-Validation: Perform a UV-lamp sweep (365 nm) of the area; many isoquinoline derivatives fluoresce, allowing visual confirmation of a clean workspace.

Spill Response & Decontamination Protocol

In the event of a dry powder spill outside of primary containment, execute the following protocol immediately:

  • Isolation: Immediately evacuate the immediate 5-meter radius. Do not walk through the dust plume.

  • Containment (Dust Suppression): Do NOT sweep the dry powder, as this aerosolizes the genotoxin. Gently cover the spill with absorbent pads lightly dampened with water or a low-volatility solvent to suppress dust generation[6].

  • Neutralization & Collection: Using a non-sparking scoop, carefully lift the dampened pads and the underlying powder into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Chemical Decontamination: Scrub the spill zone with a detergent solution, followed by a solvent wipe (e.g., ethanol), and finally copious amounts of water.

Waste Disposal Plan

Nitroaromatic and isoquinoline waste must be strictly isolated from incompatible chemical streams to prevent catastrophic laboratory incidents.

  • Categorization: Label clearly as "Hazardous Chemical Waste - Toxic/Genotoxic/Nitroaromatic."

  • Critical Incompatibilities: NEVER mix 8-Methyl-5-nitroisoquinoline waste with caustic alkalies (strong bases, e.g., NaOH, KOH) or strong reducing agents. This combination can trigger violent, uncontrollable exothermic decomposition and potential explosion[5][6].

  • Disposal Method: Collect in clearly labeled, sealed HDPE containers. The universally accepted disposal method for nitroaromatics is high-temperature controlled incineration with flue gas scrubbing to manage toxic NOx emissions[8]. Do not dispose of via aqueous drain systems under any circumstances.

References

  • Bide Pharmatech - CAS:194032-17-2, 4-Methyl-5-nitroisoquinoline SDS Data. 1

  • National Institutes of Health (NIH) / PubMed - Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs.2

  • Wikipedia - 4-Nitroquinoline 1-oxide: Toxicity and DNA Damage Mechanisms. 3

  • Toxicological Sciences / Oxford Academic - 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. 4

  • Novachem - Nitrobenzene-D5 Safety Guidelines and Nitroaromatic Incompatibilities. 5

  • Santa Cruz Biotechnology - 3'-Nitroacetophenone SDS: Handling Nitroaromatics and Dust Suppression. 6

  • ECHEMI - Tetryl SDS: Static Discharge Risks and Incineration Protocols for Nitroaromatics. 8

  • United States Geological Survey (USGS) - Standard Operating Procedure for Determination of Nitramines and Nitroaromatics: Solvent Permeation. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Methyl-5-nitroisoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.